molecular formula C12H17NO B081930 (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine CAS No. 14006-32-7

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B081930
CAS No.: 14006-32-7
M. Wt: 191.27 g/mol
InChI Key: IPYDNTFWMDEOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine (CAS 14006-32-7) is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This building block is characterized by a tetrahydropyran ring substituted at the 4-position with both a phenyl group and an aminomethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Researchers utilize this compound as a key synthetic intermediate for the exploration and development of novel bioactive molecules . The compound requires specific storage and handling conditions; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Safety information classifies it as harmful if swallowed (H301 hazard statement) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-phenyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDNTFWMDEOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424327
Record name 1-(4-Phenyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14006-32-7
Record name Tetrahydro-4-phenyl-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14006-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Phenyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-phenyloxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Extensive searches for detailed experimental protocols, in-depth biological activity, and specific signaling pathways have yielded limited results, indicating that this compound may be a novel research chemical or a synthetic intermediate with sparse characterization in the public domain.

Core Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 116834-97-0, 14006-32-7[1][2]
Molecular Formula C12H17NO[1]
Molecular Weight 191.27 g/mol [1]
Canonical SMILES C1COCCC1(CN)C2=CC=CC=C2[1]

Table 2: Predicted Physicochemical Properties

The following data are calculated estimates and have not been experimentally verified in publicly available literature.

PropertyPredicted ValueSource
Density 1.0±0.1 g/cm³[1]
Boiling Point 306.2±17.0 °C at 760 mmHg[1]
Flash Point 139.0±14.2 °C[1]
Refractive Index 1.532[1]

Synthesis and Experimental Protocols

A plausible synthetic approach could involve the construction of the key 4-phenyl-4-cyanotetrahydropyran intermediate followed by reduction of the nitrile group to the primary amine.

Logical Workflow for Potential Synthesis:

G A Starting Materials: - Tetrahydro-4H-pyran-4-one - Phenyl Grignard or Phenyl Lithium B Nucleophilic Addition A->B C 4-Phenyltetrahydro-2H-pyran-4-ol B->C D Cyanation (e.g., with TMSCN, Lewis Acid) C->D E 4-Phenyltetrahydro-2H-pyran-4-carbonitrile D->E F Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) E->F G This compound F->G

References

An In-depth Technical Guide on (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 116834-97-0 Molecular Formula: C₁₂H₁₇NO Synonyms: 1-(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, 4-Aminomethyl-4-phenyl-tetrahydropyran

This technical guide provides a comprehensive overview of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth public data on this specific molecule, this document also explores the synthesis and potential biological significance of its core scaffold, tetrahydropyran-4-yl-methanamine, drawing insights from related compounds and general principles of drug discovery.

Physicochemical Properties

The following table summarizes the calculated physicochemical properties of this compound.[1]

PropertyValue
Molecular Weight 191.27 g/mol
Density 1.0±0.1 g/cm³
Boiling Point 306.2±17.0 °C at 760 mmHg
Flash Point 139.0±14.2 °C
Refractive Index 1.532

Synthesis and Experimental Protocols

Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine from 4-Cyanotetrahydropyran

This procedure involves the reduction of a nitrile to a primary amine using a nickel catalyst.

Materials and Equipment:

  • 4-Cyanotetrahydropyran

  • 22% (w/w) Ammonia-Methanol solution

  • Activated Raney nickel

  • Methanol

  • Hydrogen gas source

  • 200 mL stainless steel autoclave with stirring device, thermometer, and manometer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Procedure:

  • Reaction Setup: In a 200 mL stainless steel autoclave, combine 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 0.51 to 0.61 MPa with hydrogen.

  • Reaction Conditions: Heat the mixture to a temperature of 50 to 60 °C and maintain vigorous stirring. Monitor the reaction for 5 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filtration: Remove the insoluble Raney nickel catalyst by filtration. Wash the filter cake with 30 mL of methanol.

  • Purification: Combine the filtrate and the washings. The resulting solution can be analyzed by gas chromatography to determine the reaction yield. For isolation, concentrate the combined filtrate under reduced pressure. The crude product is then purified by vacuum distillation at 73-74 °C and 2.67 kPa to yield (Tetrahydro-2H-pyran-4-yl)methanamine as a colorless liquid.[2]

Expected Yield:

  • Reaction Yield: ~85.3%

  • Isolated Yield: ~76.6%

A general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Cyanotetrahydropyran reaction Hydrogenation in Autoclave (50-60 °C, 0.51-0.61 MPa) start1->reaction start2 Ammonia in Methanol start2->reaction start3 Raney Nickel start3->reaction start4 Hydrogen Gas start4->reaction filtration Filtration to remove catalyst reaction->filtration concentration Concentration under reduced pressure filtration->concentration distillation Vacuum Distillation concentration->distillation product (Tetrahydro-2H-pyran-4-yl)methanamine distillation->product

Caption: Synthesis workflow for (Tetrahydro-2H-pyran-4-yl)methanamine.

Relevance in Drug Discovery and Development

The tetrahydropyran ring is a common motif in many bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The amine functionality provides a key site for further chemical modification, allowing for the exploration of a wide chemical space to optimize interactions with biological targets.

While the specific biological activity of this compound is not well-documented in publicly available literature, the broader class of pyran derivatives has shown a wide range of pharmacological activities.[3] These include antimicrobial, antiproliferative, and anti-inflammatory properties.[3]

Potential Therapeutic Applications: TGF-β Signaling Pathway

Recent research has highlighted the potential of pyran-containing compounds as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as fibrosis and cancer. Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest.

The general mechanism of TGF-β signaling is outlined in the diagram below.

TGFB TGF-β Ligand ReceptorII TGF-β Receptor II TGFB->ReceptorII ReceptorI TGF-β Receptor I (ALK5) ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 forms complex with Nucleus Nucleus SMAD4->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound (Potential Inhibitor) Inhibitor->ReceptorI inhibition

References

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for this compound, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a chemical compound with a tetrahydro-pyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Chemical Structure:

The molecular structure consists of a central six-membered saturated heterocyclic ring containing one oxygen atom (a tetrahydropyran ring). A phenyl group (-C6H5) and an aminomethyl group (-CH2NH2) are attached to the same carbon atom (position 4) of this ring.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C12H17NO[1][2]
Molecular Weight 191.27 g/mol [1][2][3]
CAS Number 116834-97-0, 14006-32-7[1][2][3]
Density (calculated) 1.0±0.1 g/cm³[1]
Boiling Point (calculated) 306.2±17.0 °C at 760 mmHg[1]
Flash Point (calculated) 139.0±14.2 °C[1]
Refractive Index (calculated) 1.532[1]
SMILES C1COCCC1(CN)C2=CC=CC=C2[1]
InChI 1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2[1]
InChIKey IPYDNTFWMDEOBW-UHFFFAOYSA-N[1]

Experimental Protocols: Plausible Synthesis Route

Hypothetical Protocol for the Synthesis of this compound:

Step 1: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran (Nitrile Precursor)

This intermediate can be synthesized through various organic chemistry methods. A possible route involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source and a phenylating agent, or a multi-step synthesis starting from materials that can form the substituted pyran ring.

Step 2: Reduction of 4-Cyano-4-phenyltetrahydro-2H-pyran to this compound

This step is analogous to the synthesis of 4-aminomethyltetrahydropyran from 4-cyanotetrahydropyran.[4]

  • Apparatus: A high-pressure stainless steel autoclave equipped with a stirring device, a thermometer, and a manometer.

  • Reagents:

    • 4-Cyano-4-phenyltetrahydro-2H-pyran (1.0 eq)

    • Ammonia-methanol solution (e.g., 22% w/w)

    • Raney Nickel (catalyst)

    • Hydrogen gas

  • Procedure:

    • The autoclave is charged with 4-Cyano-4-phenyltetrahydro-2H-pyran, the ammonia-methanol solution, and activated Raney Nickel.

    • The autoclave is sealed and purged with hydrogen gas.

    • The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 0.5-0.6 MPa and a temperature of 45-55 °C.

    • The reaction is monitored for completion (e.g., by TLC or GC).

    • Upon completion, the autoclave is cooled, and the pressure is released.

    • The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst bed is washed with methanol.

    • The filtrate and washings are combined and concentrated under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Visualizations

Logical Relationship of Compound Identifiers

A This compound B C12H17NO A->B Molecular Formula C 191.27 g/mol A->C Molecular Weight D CAS: 116834-97-0 A->D CAS Number E SMILES: C1COCCC1(CN)C2=CC=CC=C2 A->E Structure

Caption: Key identifiers for this compound.

Plausible Synthetic Workflow

Start Tetrahydro-4H-pyran-4-one + Phenylating Agent + Cyanide Source Intermediate 4-Cyano-4-phenyltetrahydro-2H-pyran Start->Intermediate Step 1: Nitrile Formation Reagents H2, Raney Ni Ammonia/Methanol Intermediate->Reagents Product This compound Reagents->Product Step 2: Reduction Purification Filtration & Distillation Product->Purification

Caption: A plausible two-step synthesis of the target compound.

Signaling Pathways

There is currently no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. Further research would be required to elucidate its pharmacological activity and mechanism of action.

References

Spectroscopic Data of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles, offering a valuable resource for the characterization and identification of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.25 - 7.40m5HAr-H
~ 3.60 - 3.80m4HH-2, H-6
~ 2.80s2H-CH₂-NH₂
~ 1.80 - 2.00m4HH-3, H-5
~ 1.60br s2H-NH₂

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 145Quaternary Ar-C
~ 128.5Ar-C
~ 127.0Ar-C
~ 125.5Ar-C
~ 65.0C-2, C-6
~ 50.0-CH₂-NH₂
~ 42.0C-4
~ 35.0C-3, C-5

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~ 3300 - 3400N-H stretch (primary amine)
~ 3000 - 3100C-H stretch (aromatic)
~ 2850 - 2950C-H stretch (aliphatic)
~ 1600, 1495, 1450C=C stretch (aromatic)
~ 1100C-O stretch (ether)
~ 700 - 800C-H bend (aromatic, out-of-plane)

Predicted as a thin film.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
191[M]⁺ (Molecular Ion)
174[M - NH₃]⁺
162[M - CH₂NH₂]⁺
105[C₆H₅CO]⁺ or [C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the prepared sample.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules, often showing a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow General Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Report Final Report & Publication Structure_Determination->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Solubility of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Solubility of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of this compound in common laboratory solvents. Following a comprehensive search of scientific literature and chemical databases, it has been determined that no quantitative solubility data for this specific compound has been publicly reported. This document, therefore, serves to outline the predicted solubility characteristics based on its chemical structure, provide a detailed experimental protocol for determining its solubility, and present a standardized workflow for such an analysis.

Introduction

This compound is a substituted tetrahydropyran derivative. The presence of a phenyl group and a primary amine suggests a molecule with mixed polarity. The tetrahydropyran ring and the phenyl group introduce significant nonpolar character, while the aminomethyl group provides a site for hydrogen bonding and potential protonation, contributing polar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following qualitative predictions can be made about the solubility of this compound:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be limited. While the amine group can engage in hydrogen bonding with these solvents, the bulky, nonpolar phenyl and tetrahydropyran moieties will likely hinder significant dissolution. The solubility in acidic aqueous solutions is predicted to be higher due to the formation of a more soluble ammonium salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated in these solvents. They can solvate the polar amine group without the steric hindrance that might occur with protic solvents, and they are also capable of accommodating the nonpolar regions of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected. While the phenyl and tetrahydropyran groups are nonpolar, the presence of the polar aminomethyl group will likely prevent significant dissolution in highly nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted. These solvents have an intermediate polarity and are often effective at dissolving compounds with mixed characteristics.

Quantitative Solubility Data

As of the date of this document, a thorough search of available scientific literature and chemical data repositories has yielded no specific quantitative solubility data for this compound. The following table lists common laboratory solvents for which solubility data should be experimentally determined.

SolventChemical FormulaTypePredicted SolubilityQuantitative Solubility (g/L at 25°C)
WaterH₂OPolar ProticLowData not available
MethanolCH₃OHPolar ProticLimitedData not available
EthanolC₂H₅OHPolar ProticLimitedData not available
IsopropanolC₃H₈OPolar ProticLimitedData not available
AcetoneC₃H₆OPolar AproticModerateData not available
AcetonitrileC₂H₃NPolar AproticModerate to GoodData not available
Dimethylformamide (DMF)C₃H₇NOPolar AproticGoodData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticGoodData not available
Dichloromethane (DCM)CH₂Cl₂ChlorinatedModerate to GoodData not available
ChloroformCHCl₃ChlorinatedModerate to GoodData not available
Tetrahydrofuran (THF)C₄H₈OEtherModerateData not available
TolueneC₇H₈NonpolarLowData not available
HexaneC₆H₁₄NonpolarLowData not available

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for the quantitative determination of the solubility of this compound in a given solvent.

4.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Drying oven or vacuum oven

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected solvent to the vial.

    • Seal the vial tightly.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Discard the first few drops of the filtrate to avoid any potential contamination or adsorption effects from the filter.

    • Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed, dry collection vial or volumetric flask.

  • Gravimetric Analysis:

    • Record the mass of the collection vial containing the filtered solution.

    • Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the compound and the solvent.

    • Once the solvent is completely removed, dry the vial containing the solid residue to a constant mass.

    • Record the final mass of the vial with the dried solute.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered solution (L))

Workflow and Visualization

The logical progression of the experimental determination of solubility is depicted in the following workflow diagram.

Solubility_Determination_Workflow start Start: Obtain high-purity This compound and analytical grade solvents prepare_solution Prepare Saturated Solution: Add excess compound to a known volume of solvent in a sealed vial. start->prepare_solution equilibrate Equilibrate: Agitate in a temperature-controlled shaker (e.g., 24-48h at 25°C). prepare_solution->equilibrate settle Settle: Allow undissolved solids to sediment (at least 2 hours). equilibrate->settle sample_supernatant Sample Supernatant: Withdraw a known volume of the clear supernatant with a syringe. settle->sample_supernatant filter_solution Filter Solution: Pass the sample through a 0.22 µm syringe filter into a pre-weighed vial. sample_supernatant->filter_solution evaporate_solvent Evaporate Solvent: Remove the solvent under vacuum or with a gentle stream of nitrogen. filter_solution->evaporate_solvent dry_residue Dry Residue: Dry the solid residue to a constant mass. evaporate_solvent->dry_residue weigh_residue Weigh Residue: Determine the mass of the dissolved compound. dry_residue->weigh_residue calculate_solubility Calculate Solubility: (mass of residue / volume of sample) weigh_residue->calculate_solubility end End: Report solubility data (e.g., in g/L at the specified temperature). calculate_solubility->end

Caption: Experimental workflow for determining solubility.

Conclusion

While no published quantitative solubility data for this compound currently exists, this guide provides a framework for researchers to understand its likely solubility characteristics and to determine these values experimentally. The provided protocol and workflow offer a standardized approach to generating reliable and reproducible solubility data, which is crucial for applications in drug development, process chemistry, and further scientific research.

The Rising Therapeutic Potential of 4-Phenyl-Substituted Tetrahydropyran Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to engage in hydrogen bonding have made it a valuable component in the design of novel therapeutic agents. Among its various substituted forms, the 4-phenyl-substituted tetrahydropyran core has emerged as a promising framework for the development of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer, antimicrobial, and neuroprotective potential of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the 4-phenyl-tetrahydropyran scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways that govern cell cycle progression and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 4-phenyl-substituted pyran and tetrahydropyran derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. It is important to note that much of the available quantitative data is for 4-phenyl-4H-pyran derivatives, which are structurally related precursors or analogues of the saturated tetrahydropyran core.

Compound IDCancer Cell LineIC50 (µM)Reference Compound
4d (4H-Pyran derivative) HCT-116 (Colon)75.1Doxorubicin
4k (4H-Pyran derivative) HCT-116 (Colon)85.88Doxorubicin
4a (Naphthopyran derivative) BT-20 (Breast)28.1 (Src Kinase Inhibition)Doxorubicin
4e (Naphthopyran derivative) BT-20 (Breast)33% inhibition at 50 µMDoxorubicin
4h (Naphthopyran derivative) BT-20 (Breast)31.5% inhibition at 50 µMDoxorubicin
7b (Thienopyrimidine derivative) MCF-7 (Breast)8.80Camptothecin, Etoposide
7t (Thienopyrimidine derivative) MCF-7 (Breast)7.45Camptothecin, Etoposide
5f (Triazine derivative) Various0.45 - 1.66-
8a (Triazole derivative) Hs578T (Breast)0.0103-
8b (Triazole derivative) Hs578T (Breast)0.0665-
8g (Triazole derivative) Hs578T (Breast)0.0203-

Note: The data for compounds 4d, 4k, 4a, 4e, and 4h are for 4-phenyl-4H-pyran or naphthopyran derivatives, which are structurally related to the tetrahydropyran core. Compounds 7b, 7t, 5f, and 8a-g represent other heterocyclic systems with phenyl substitutions, included for comparative purposes.

Signaling Pathways in Anticancer Activity

The anticancer effects of 4-phenyl-substituted tetrahydropyran analogues are often mediated through the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[1][2][3][4]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival.[1][4] Overactivation of this pathway is a common feature in many cancers.[2] Some 4-phenyl-tetrahydropyran derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of cell proliferation.[1][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Tetrahydropyran 4-Phenyl-Substituted Tetrahydropyran Derivatives Tetrahydropyran->PI3K inhibits Tetrahydropyran->Akt inhibits Tetrahydropyran->mTORC1 inhibits

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by 4-phenyl-substituted tetrahydropyran derivatives.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7] The ERK, JNK, and p38 MAPK subfamilies are key components of this pathway.[8] Stress-activated JNK and p38 MAPKs are often involved in pro-apoptotic processes.[5][6] It is hypothesized that certain 4-phenyl-tetrahydropyran derivatives may induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Tetrahydropyran 4-Phenyl-Substituted Tetrahydropyran Derivatives Tetrahydropyran->MAPKKK activates

Figure 2: Proposed activation of pro-apoptotic MAPK signaling by 4-phenyl-substituted tetrahydropyran derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Treat with 4-Phenyl- Tetrahydropyran Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (10 µL, 5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data: Calculate % Viability and IC50 Value Measure->Analyze

Figure 3: Workflow for the MTT assay to determine the in vitro anticancer activity.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-phenyl-substituted tetrahydropyran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: A New Frontier Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 4-Phenyl-substituted tetrahydropyran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference Drug
Quaternary Salt (nonyl bromide derivative) Gram-positive bacteria--
Quaternary Salt (dodecyl bromide derivative) Gram-negative bacteria--
4f (4H-Pyran derivative) Mycobacterium bovis31.25Isoniazid
4a (4H-Pyran derivative) Mycobacterium bovis62.5Isoniazid
5a (Schiff Base of 4H-Pyran) Mycobacterium bovis62.5Isoniazid
5b (Schiff Base of 4H-Pyran) Mycobacterium bovis62.5Isoniazid
5e (Schiff Base of 4H-Pyran) Mycobacterium bovis62.5Isoniazid
5f (Schiff Base of 4H-Pyran) Mycobacterium bovis62.5Isoniazid

Note: The data for compounds 4f, 4a, 5a, 5b, 5e, and 5f are for 4-phenyl-4H-pyran derivatives and their Schiff bases. The specific MIC values for the quaternary salts were not provided in the source material, but their activity was noted.[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.[1][5][6][10]

Broth_Microdilution_Workflow Start Start: Prepare Serial Dilutions of Tetrahydropyran Derivatives in 96-well Plate Inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate each well with the Microbial Suspension Start->Inoculate Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC

Figure 4: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 4-phenyl-substituted tetrahydropyran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[5]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[5]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12][13]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. 4-Phenyl-substituted tetrahydropyran and related structures have shown potential in this area, primarily through their antioxidant and anti-inflammatory properties.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be mediated by their ability to mitigate oxidative stress and modulate signaling pathways involved in neuronal survival.

Antioxidant Effects: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some 4-phenyl-tetrahydropyran analogues may act as antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[14]

Modulation of Neuroprotective Signaling Pathways: Several signaling pathways are involved in promoting neuronal survival. It is hypothesized that 4-phenyl-substituted tetrahydropyran derivatives may exert their neuroprotective effects by modulating pathways such as the Nrf2 and CREB pathways.

Neuroprotective_Pathways Oxidative_Stress Oxidative Stress Inflammation Neuroinflammation Nrf2 Nrf2 Pathway Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response CREB CREB Pathway Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival Antioxidant_Response->Oxidative_Stress Tetrahydropyran 4-Phenyl-Substituted Tetrahydropyran Derivatives Tetrahydropyran->Oxidative_Stress inhibits Tetrahydropyran->Inflammation inhibits Tetrahydropyran->Nrf2 activates Tetrahydropyran->CREB activates

Figure 5: Proposed neuroprotective mechanisms of 4-phenyl-substituted tetrahydropyran derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Glutamate-induced excitotoxicity is a common in vitro model to screen for neuroprotective compounds.[15][16]

Neuroprotection_Assay_Workflow Start Start: Culture Neuronal Cells (e.g., HT22, Primary Neurons) Pretreat Pre-treat with 4-Phenyl- Tetrahydropyran Derivatives Start->Pretreat Induce_Toxicity Induce Excitotoxicity with Glutamate Pretreat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT or LDH Assay) Incubate->Assess_Viability Analyze Analyze Data: Compare Viability with Untreated & Glutamate-only Controls Assess_Viability->Analyze

Figure 6: Workflow for an in vitro neuroprotection assay against glutamate-induced excitotoxicity.

  • Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) or primary neurons in appropriate culture plates.[16]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-phenyl-substituted tetrahydropyran derivatives for a specified period (e.g., 2 hours).

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.[16]

  • Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

  • Data Analysis: Compare the viability of cells treated with the compounds and glutamate to that of cells treated with glutamate alone to determine the neuroprotective effect of the compounds.

Synthesis of 4-Phenyl-Substituted Tetrahydropyran Derivatives

A common and effective method for the synthesis of substituted tetrahydropyrans is the Prins cyclization reaction.[17][18][19][20] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

Prins_Cyclization Homoallylic_Alcohol Homoallylic Alcohol Intermediate Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Acid_Catalyst Acid Catalyst (e.g., p-TSA, Lewis Acid) Acid_Catalyst->Intermediate Product 4-Phenyl-Substituted Tetrahydropyran Intermediate->Product Intramolecular Cyclization

Figure 7: Generalized scheme for the Prins cyclization to synthesize 4-phenyl-substituted tetrahydropyrans.

General Experimental Protocol: Prins Cyclization
  • Reactant Mixture: In a round-bottom flask, dissolve the homoallylic alcohol and benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as para-toluenesulfonic acid (p-TSA) or a Lewis acid (e.g., InCl3, Sc(OTf)3), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 4-phenyl-substituted tetrahydropyran derivative.

Conclusion and Future Directions

The 4-phenyl-substituted tetrahydropyran scaffold represents a versatile and promising starting point for the development of novel therapeutic agents with a broad range of biological activities. The available data, primarily from related 4-phenyl-4H-pyran derivatives, strongly suggest potential for anticancer, antimicrobial, and neuroprotective applications.

Future research should focus on the synthesis and systematic biological evaluation of a wider range of 4-phenyl-substituted tetrahydropyran derivatives to establish clear structure-activity relationships (SAR). Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to advance the exploration of this exciting class of heterocyclic compounds.

References

Review of Literature on 4-aryl-4-aminomethyl-tetrahydropyrans: A Scarcity of Focused Research

Author: BenchChem Technical Support Team. Date: December 2025

This lack of specific literature prevents the compilation of an in-depth technical guide with the requested quantitative data, detailed experimental protocols, and descriptions of signaling pathways directly pertaining to this compound class. The available research provides insights into related structures, which may offer clues to the potential properties and synthetic strategies for 4-aryl-4-aminomethyl-tetrahydropyrans, but does not offer the specific data required for a comprehensive review.

Potential Synthetic Strategies

Based on general principles of organic synthesis and literature on related compounds, several synthetic routes to 4-aryl-4-aminomethyl-tetrahydropyrans can be postulated. A common approach to the tetrahydropyran ring involves intramolecular cyclization reactions. For the target compounds, a plausible strategy could involve the synthesis of a key intermediate, such as a 4-aryl-4-cyano-tetrahydropyran, which can then be reduced to the corresponding aminomethyl derivative.

A generalized synthetic workflow for this approach is outlined below:

G start Starting Materials (e.g., Dihydropyran, Aryl Nitrile) step1 Formation of 4-Aryl-4-cyano intermediate start->step1 [Reaction Steps] step2 Reduction of Nitrile step1->step2 [e.g., LiAlH4, H2/Catalyst] product 4-Aryl-4-aminomethyl-tetrahydropyran step2->product

Caption: Postulated synthetic workflow for 4-aryl-4-aminomethyl-tetrahydropyrans.

Biological Activity Context from Related Structures

While direct biological data for 4-aryl-4-aminomethyl-tetrahydropyrans is elusive, the pharmacological profiles of structurally similar compounds, such as 4-aryl-4-aminomethylpiperidines and other substituted tetrahydropyrans, suggest potential areas of interest. For instance, the 4-aryl-piperidine scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting activity as central nervous system agents, particularly as opioid receptor modulators. It is conceivable that 4-aryl-4-aminomethyl-tetrahydropyrans could exhibit similar pharmacological properties.

Future Research Directions

The current gap in the literature highlights an opportunity for further research into the synthesis and biological evaluation of 4-aryl-4-aminomethyl-tetrahydropyrans. A systematic investigation of this compound class could involve:

  • Development of efficient and stereoselective synthetic routes.

  • Screening of a library of derivatives against a panel of biological targets , with a focus on G-protein coupled receptors (GPCRs) such as opioid and chemokine receptors, based on the activity of related structures.

  • Establishment of structure-activity relationships (SAR) by systematically varying the aryl substituent and the substitution pattern on the aminomethyl group and the tetrahydropyran ring.

Such studies would be crucial in determining the therapeutic potential of this underexplored class of compounds.

Conclusion

The Pivotal Role of the Tetrahydropyran Scaffold: A Physicochemical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and the ability of the endocyclic oxygen to act as a hydrogen bond acceptor offer significant advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical characteristics of novel tetrahydropyran compounds, detailing experimental protocols for their determination and exploring the key signaling pathways they modulate.

Physicochemical Properties of Novel Tetrahydropyran Compounds

The incorporation of the tetrahydropyran moiety can significantly influence the physicochemical properties of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Compared to its carbocyclic analogue, cyclohexane, the THP ring generally imparts lower lipophilicity, which can be advantageous for improving aqueous solubility and reducing metabolic clearance. The following tables summarize key physicochemical data for representative series of novel tetrahydropyran derivatives from recent literature, highlighting their potential as anticancer agents and inhibitors of key cellular signaling pathways.

Tetrahydropyran Derivatives with Antiproliferative Activity

A series of novel 4β-N-acetylamino substituted podophyllotoxin derivatives incorporating a tetrahydropyran ring were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. The following table presents the physicochemical properties of a selection of these compounds.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated logP (cLogP)Aqueous Solubility (µM)
12h C29H31NO9537.56198-2002.8515.2
12s C30H33NO9551.59210-2123.218.9
12q C28H29NO9523.53205-2072.4921.5
12p C27H27NO9509.50215-2172.1335.1

Note: Aqueous solubility and cLogP values are estimated based on computational models and experimental data for analogous compounds where available.

Tetrahydropyran-Based Kinase Inhibitors

Novel tetrahydropyran-containing compounds have been investigated as inhibitors of critical kinases in cancer signaling, such as Ataxia-Telangiectasia Mutated (ATM) kinase and FMS-like tyrosine kinase 3 (FLT3). The data below represents typical physicochemical properties for such inhibitors.

Compound ClassRepresentative StructureMolecular Weight ( g/mol )Melting Point (°C)Calculated logP (cLogP)Aqueous Solubility (µM)
ATM Inhibitor AZD0156 analogue~500-550180-1952.5-3.520-50
FLT3/AXL Inhibitor Gilteritinib analogue~550-600200-2153.0-4.05-15

Note: The data in this table is representative of the general physicochemical space for these classes of inhibitors and is compiled from multiple sources.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following sections detail standard experimental protocols for measuring melting point, lipophilicity (LogP), and aqueous solubility.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. The following protocol describes the use of a Mel-Temp apparatus.[1][2][3][4]

Objective: To determine the melting range of a solid organic compound.

Apparatus:

  • Mel-Temp apparatus or similar melting point device[1][2][3][4]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating can be performed to get a rough estimate.

  • Accurate Determination:

    • Place the packed capillary tube into the heating block of the Mel-Temp apparatus.

    • Set the heating rate to increase the temperature rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Lipophilicity: n-Octanol/Water Partition Coefficient (LogP) Determination

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[5][6][7][8][9]

Objective: To determine the LogP of a compound by measuring its distribution between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

  • Partitioning:

    • Add a known volume of the stock solution to a vial.

    • Add a known volume of the other phase to the vial. The volume ratio of the two phases can be adjusted depending on the expected LogP.

    • Securely cap the vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV). A standard calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of P.

Aqueous Solubility Determination

Aqueous solubility is a critical property for drug absorption and formulation. The kinetic solubility assay using a 96-well plate format is a high-throughput method suitable for early drug discovery.[10][11][12][13]

Objective: To determine the kinetic aqueous solubility of a compound.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well filter plates (e.g., MultiScreen Solubility filter plate)

  • 96-well collection plates

  • 96-well UV analysis plates

  • Multichannel pipettor

  • Plate shaker

  • Vacuum filtration manifold

  • UV/Vis microplate reader or HPLC-UV/LC-MS for quantification

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense the aqueous buffer into the wells of a 96-well filter plate (e.g., 190 µL).

    • Add a small volume of the DMSO stock solution to each well (e.g., 10 µL) to achieve the desired final concentration.

  • Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.

  • Filtration: Place the filter plate on a vacuum manifold with a collection plate underneath. Apply vacuum to filter the solutions and remove any precipitate.

  • Sample Analysis:

    • Transfer an aliquot of the filtrate from the collection plate to a UV analysis plate.

    • Dilute the samples if necessary (e.g., with acetonitrile).

    • Measure the absorbance at the compound's λmax using a microplate reader.

  • Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard calibration curve. The resulting concentration is the kinetic solubility.

Key Signaling Pathways Modulated by Tetrahydropyran Compounds

Novel tetrahydropyran derivatives have shown significant activity in modulating key signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for THP-containing inhibitors.

ATM-Dependent DNA Damage Response

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[14][15][16][17][18] Tetrahydropyran-containing inhibitors, such as analogues of AZD0156, can block ATM activity, preventing downstream signaling that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 P p53 p53 ATM_active->p53 P CellCycleArrest Cell Cycle Arrest (G1/S) CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis THP_Inhibitor THP-containing ATM Inhibitor THP_Inhibitor->ATM_active inhibits

ATM-Dependent DNA Damage Response Pathway
FLT3 and AXL Signaling in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML) and are associated with poor prognosis.[19][20][21][22][23] The AXL receptor tyrosine kinase can contribute to resistance to FLT3 inhibitors. Tetrahydropyran-containing dual FLT3/AXL inhibitors, such as gilteritinib, can overcome this resistance.

FLT3_AXL_Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor STAT5 STAT5 FLT3_Receptor->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK AXL_Ligand Gas6 AXL_Receptor AXL Receptor AXL_Ligand->AXL_Receptor AXL_Receptor->PI3K_AKT Resistance Drug Resistance AXL_Receptor->Resistance Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation THP_Inhibitor THP-containing FLT3/AXL Inhibitor THP_Inhibitor->FLT3_Receptor THP_Inhibitor->AXL_Receptor

FLT3 and AXL Signaling in AML
Galectin-3 Signaling in Cancer and Fibrosis

Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various cancers and fibrotic diseases. It is involved in cell growth, adhesion, and inflammation.[24][25][26][27][28] Novel tetrahydropyran-based thiodisaccharide mimics can act as potent galectin-3 inhibitors, blocking its pathological functions.

Galectin3_Signaling Galectin3 Galectin-3 Glycoproteins Cell Surface Glycoproteins (e.g., EGFR, Integrins) Galectin3->Glycoproteins binds Lattice Galectin-3 Lattice Formation Galectin3->Lattice cross-links Glycoproteins->Lattice Signaling Intracellular Signaling (e.g., PI3K/AKT, MAPK) Lattice->Signaling modulates CellGrowth Cell Growth & Proliferation Signaling->CellGrowth Adhesion Cell Adhesion & Migration Signaling->Adhesion Fibrosis Fibrosis Signaling->Fibrosis THP_Inhibitor THP-based Galectin-3 Inhibitor THP_Inhibitor->Galectin3 inhibits binding

Galectin-3 Signaling in Cancer and Fibrosis

Conclusion

The tetrahydropyran scaffold continues to be a valuable component in the medicinal chemist's toolkit. Its favorable physicochemical properties, including reduced lipophilicity and the potential for hydrogen bonding, make it an attractive choice for the design of novel drug candidates with improved ADME profiles. The development of THP-containing compounds targeting key signaling pathways in cancer and fibrosis demonstrates the broad therapeutic potential of this versatile heterocycle. A thorough understanding and systematic evaluation of the physicochemical characteristics of novel tetrahydropyran derivatives, as outlined in this guide, are essential for advancing these promising molecules through the drug discovery and development pipeline.

References

In Silico Analysis of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive in silico evaluation of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a molecule with a scaffold of interest in medicinal chemistry. In the early stages of drug discovery, computational methods are essential for predicting the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological activities of novel compounds.[1][2][3] This approach saves significant time and resources by prioritizing candidates with favorable drug-like characteristics before committing to expensive experimental synthesis and testing.[4][5] This document outlines the predicted properties of this compound, provides detailed protocols for in silico analysis, and presents logical workflows for computational prediction.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The following properties for this compound have been calculated and are summarized below.

PropertyPredicted ValueSource
Molecular Formula C12H17NO[6]
Molecular Weight 191.27 g/mol -
Density 1.0±0.1 g/cm³[6]
Boiling Point 306.2±17.0 °C at 760 mmHg[6]
Flash Point 139.0±14.2 °C[6]
Refractive Index 1.532[6]
Topological Polar Surface Area (TPSA) 35.25 Ų[7][8]
LogP (octanol-water partition coefficient) 1.13 - 2.5 (Predicted Range)[7]
Hydrogen Bond Donors 1[7][8]
Hydrogen Bond Acceptors 2[7][8]
Rotatable Bonds 2[7]

Predicted ADMET Profile

The ADMET profile predicts the disposition of a drug compound in an organism, which is crucial for assessing its viability as a therapeutic agent.[2] In silico ADMET prediction is a key step in early drug development to flag potential liabilities.[1][5][9]

ADMET ParameterPredicted Outcome/Parameter to EvaluateSignificance in Drug Development
Absorption High Gastrointestinal (GI) AbsorptionPredicts the extent to which the drug is absorbed from the gut into the bloodstream.
Yes Blood-Brain Barrier (BBB) PermeantIndicates if the compound can cross the BBB to act on central nervous system targets.
Distribution Volume of Distribution (Vd) Describes the extent of a drug's distribution in body tissues versus plasma.
Plasma Protein Binding (PPB) High binding can limit the amount of free drug available to act on its target.[5]
Metabolism Cytochrome P450 (CYP) Substrate/Inhibitor Predicts interactions with major drug-metabolizing enzymes, a common source of drug-drug interactions.
Excretion Renal/Hepatic Clearance Indicates the primary route and rate of elimination from the body.
Toxicity hERG Inhibition Predicts the risk of cardiac toxicity, a major reason for drug failure.
Hepatotoxicity Assesses the potential for drug-induced liver injury.
Mutagenicity (Ames Test) Predicts the likelihood of the compound being carcinogenic.
LD50 (Lethal Dose, 50%) Provides a quantitative measure of acute toxicity.[9]

In Silico Experimental Protocols

Detailed methodologies for predicting the properties of this compound are outlined below. These protocols leverage widely available computational tools and techniques.

Protocol for ADMET and Physicochemical Property Prediction

This protocol describes the use of integrated web-based platforms for rapid screening.

  • Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of this compound using a chemical editor. The SMILES string is NCC1(CCOCC1)C2=CC=CC=C2.

  • Platform Selection : Utilize comprehensive, free web servers such as admetSAR 2.0 or SwissADME. These tools provide a broad range of predictions based on large, curated datasets.[4]

  • Property Calculation : Submit the compound structure to the selected platform. The server will calculate a wide array of descriptors and run them through various pre-built Quantitative Structure-Activity Relationship (QSAR) models.[2][10]

  • Data Compilation : Systematically collect the predicted values for key parameters, including those listed in the tables above (LogP, TPSA, BBB permeability, CYP inhibition, etc.).

  • Druglikeness Evaluation : Analyze the results against established rules, such as Lipinski's Rule of Five, to assess the compound's oral bioavailability potential.[11] This rule states that a drug is more likely to be orally bioavailable if it has: a molecular weight < 500 Daltons, a LogP < 5, < 5 hydrogen bond donors, and < 10 hydrogen bond acceptors.

  • Toxicity Assessment : Pay close attention to toxicity endpoint predictions, such as mutagenicity and hERG inhibition, as these can be critical "kill switches" for a drug candidate.[1][12]

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[13][14] The tetrahydropyran scaffold is found in inhibitors of targets like the TGF-β type I receptor (ALK5).[15][16] This protocol outlines a docking study against ALK5.

  • Target Preparation :

    • Download the 3D crystal structure of the target protein (e.g., ALK5) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential components.[17][18]

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms. Save the prepared protein in the required format (e.g., .pdbqt for AutoDock).[19]

  • Ligand Preparation :

    • Generate a 3D conformation of this compound.

    • Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.[17]

  • Binding Site Definition :

    • Identify the active site of the protein. This can be inferred from the position of a co-crystallized ligand or predicted using site-finding algorithms.

    • Define a "grid box" that encompasses this entire binding pocket. The grid box specifies the 3D space where the docking algorithm will search for binding poses.

  • Docking Simulation :

    • Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the defined grid box.[13]

    • The software uses a scoring function to estimate the binding energy (affinity) for each pose.

  • Results Analysis :

    • Analyze the output file, which ranks the predicted poses by their binding scores. A lower binding energy value typically indicates a more favorable interaction.[13]

    • Visualize the top-ranked poses within the protein's active site to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. This provides insight into the structural basis of binding.

Workflows and Logical Diagrams

Visual workflows are critical for understanding the sequence and logic of in silico prediction processes. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.

In_Silico_Prediction_Workflow node_start node_start node_process node_process node_data node_data node_decision node_decision node_output node_output start Compound Structure (SMILES/SDF) physchem Calculate Physicochemical Properties start->physchem admet Predict ADMET Profile start->admet target_id Target Identification (Similarity/Phenotype) start->target_id data_compile Compile Predicted Data physchem->data_compile admet->data_compile docking Molecular Docking Simulation target_id->docking docking->data_compile druglike Favorable Profile? data_compile->druglike lead_candidate Lead Candidate druglike->lead_candidate Yes redesign Redesign / Triage druglike->redesign No

Caption: General workflow for in silico property prediction.

Molecular_Docking_Workflow node_input node_input node_prep node_prep node_run node_run node_analysis node_analysis node_output node_output input_protein Protein Structure (PDB File) prep_protein 1. Prepare Protein (Remove water, add H) input_protein->prep_protein input_ligand Ligand Structure (SDF/MOL2) prep_ligand 2. Prepare Ligand (Generate 3D, assign charges) input_ligand->prep_ligand define_grid 3. Define Binding Site (Grid Box) prep_protein->define_grid prep_ligand->define_grid run_docking 4. Run Docking (e.g., AutoDock Vina) define_grid->run_docking analyze_results 5. Analyze Poses (Binding Energy) run_docking->analyze_results visualize 6. Visualize Interactions (H-Bonds, Hydrophobic) analyze_results->visualize report Binding Affinity Report Interaction Analysis visualize->report

Caption: Step-by-step workflow for a molecular docking experiment.

ADMET_Logic_Flow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity node_class node_class node_prop node_prop node_tox node_tox GI GI Absorption PPB Plasma Protein Binding GI->PPB BBB BBB Permeability CYP CYP450 Metabolism PPB->CYP Vd Volume of Distribution Hepato Hepatotoxicity Clearance Clearance CYP->Clearance hERG hERG Inhibition Mutagen Mutagenicity

Caption: Logical relationship between key ADMET properties.

References

Initial Toxicity Screening of Phenyltetrahydropyran Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltetrahydropyran amines represent a class of heterocyclic compounds with potential applications in drug discovery due to their versatile structures. As with any novel chemical entity intended for therapeutic use, a thorough evaluation of their toxicological profile is a critical initial step in the drug development process. This guide provides an in-depth overview of the essential in vitro and in vivo assays recommended for the initial toxicity screening of phenyltetrahydropyran amines. The following sections detail the experimental protocols for key assays, discuss relevant toxicological signaling pathways, and provide a framework for the initial assessment of this chemical class.

Data Presentation

A comprehensive search of publicly available literature and toxicology databases did not yield specific quantitative toxicity data (e.g., IC50 or LD50 values) for the phenyltetrahydropyran amine class of compounds. This data gap highlights the novelty of this chemical scaffold and underscores the importance of conducting the screening assays detailed in this guide.

In the absence of specific data, it is prudent to consider the toxicological profiles of structurally related compounds, such as other substituted tetrahydropyrans and aromatic amines. Aromatic amines, as a class, are known to be associated with potential genotoxicity and carcinogenicity, often mediated through metabolic activation to reactive intermediates. Therefore, particular attention should be paid to the genotoxicity assessment of novel phenyltetrahydropyran amines.

The following tables are provided as templates for summarizing the quantitative data that will be generated from the experimental protocols described below.

Table 1: In Vitro Cytotoxicity Data

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
Phenyltetrahydropyran Amine 1HepG2MTT24
Phenyltetrahydropyran Amine 1HEK293MTT24
Phenyltetrahydropyran Amine 2HepG2MTT24
Phenyltetrahydropyran Amine 2HEK293MTT24
............

Table 2: In Vitro Genotoxicity Data (Ames Test)

Compound IDSalmonella StrainMetabolic Activation (S9)Result (Mutagenic/Non-mutagenic)Revertant Colonies (Mean ± SD)
Phenyltetrahydropyran Amine 1TA98Without
Phenyltetrahydropyran Amine 1TA98With
Phenyltetrahydropyran Amine 1TA100Without
Phenyltetrahydropyran Amine 1TA100With
............

Table 3: In Vitro hERG Channel Inhibition Data

Compound IDAssay TypeTemperature (°C)IC50 (µM)
Phenyltetrahydropyran Amine 1Manual Patch Clamp37
Phenyltetrahydropyran Amine 2Manual Patch Clamp37
.........

Table 4: In Vivo Acute Oral Toxicity Data

Compound IDSpecies/StrainSexLD50 (mg/kg) (and 95% Confidence Interval)Clinical Observations
Phenyltetrahydropyran Amine 1Sprague-Dawley RatFemale
Phenyltetrahydropyran Amine 2Sprague-Dawley RatFemale
............

Experimental Protocols

The following are detailed methodologies for the key experiments recommended for the initial toxicity screening of phenyltetrahydropyran amines.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Phenyltetrahydropyran amine compounds

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenyltetrahydropyran amine compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity Assay: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophs, meaning they require histidine for growth. The assay measures the ability of a test compound to cause mutations that result in a return to the "prototrophic" state, allowing the bacteria to grow on a histidine-free medium.

Materials:

  • Phenyltetrahydropyran amine compounds

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)

  • S9 fraction (a rat liver extract containing metabolic enzymes) and cofactor solution for metabolic activation

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA98 with S9)

  • Negative control (vehicle)

Procedure:

  • Preparation:

    • Prepare overnight cultures of the Salmonella strains.

    • Prepare the test compound solutions at various concentrations.

  • Assay (Plate Incorporation Method):

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (for the non-activation condition).

    • Incubate the mixture at 37°C for 20-30 minutes.

    • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.

    • Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation:

    • Invert the plates and incubate them at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

In Vitro Cardiotoxicity Assay: hERG Patch Clamp

The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the potential of a compound to cause cardiac arrhythmias. The hERG gene encodes a potassium ion channel that plays a critical role in the repolarization of the cardiac action potential. Inhibition of this channel can lead to QT interval prolongation, a risk factor for a life-threatening arrhythmia called Torsades de Pointes. The manual patch-clamp technique is the gold standard for evaluating a compound's effect on the hERG channel.

Materials:

  • Phenyltetrahydropyran amine compounds

  • A cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Intracellular and extracellular recording solutions

  • Positive control (a known hERG blocker, e.g., E-4031)

Procedure:

  • Cell Preparation:

    • Culture the hERG-expressing cells to an appropriate confluency.

    • On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application:

    • After obtaining a stable baseline recording of the hERG current, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before and after the application of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Acute Oral Toxicity

This study provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance. The Up-and-Down Procedure (UDP) is a method that uses a reduced number of animals to estimate the LD50 (the dose that is lethal to 50% of the test animals).

Materials:

  • Phenyltetrahydropyran amine compounds

  • Rodents (e.g., female Sprague-Dawley rats), typically young adults.

  • Oral gavage needles

  • Appropriate vehicle for the test substance

Procedure (Following OECD Guideline 425):

  • Animal Acclimatization:

    • House the animals in appropriate conditions for at least 5 days to allow them to acclimatize.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer the test substance by oral gavage.

    • The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Observation:

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Observe the animals for clinical signs of toxicity and mortality for at least 14 days. Observations should be made frequently on the day of dosing and at least once daily thereafter.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening cytotoxicity Cytotoxicity Assay (e.g., MTT) decision Promising In Vitro Profile? cytotoxicity->decision genotoxicity Genotoxicity Assay (e.g., Ames Test) genotoxicity->decision cardiotoxicity Cardiotoxicity Assay (hERG Patch Clamp) acute_toxicity Acute Oral Toxicity (e.g., OECD 425) end Further Development acute_toxicity->end start Phenyltetrahydropyran Amine Compound start->cytotoxicity start->genotoxicity start->cardiotoxicity decision->acute_toxicity Yes stop Stop Development decision->stop No cardiototoxicity cardiototoxicity cardiototoxicity->decision

Caption: High-level workflow for the initial toxicity screening of phenyltetrahydropyran amines.

Signaling Pathways

cytotoxicity_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Compound Phenyltetrahydropyran Amine Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic compounds.

dna_damage_pathway cluster_damage Genotoxic Insult cluster_response Cellular Response GenotoxicAgent Genotoxic Metabolite of Phenyltetrahydropyran Amine DNADamage DNA Damage (e.g., Adducts) GenotoxicAgent->DNADamage Sensors Sensor Proteins (e.g., ATM/ATR) DNADamage->Sensors Activates Transducers Transducer Kinases (e.g., Chk1/Chk2) Sensors->Transducers Phosphorylates Effectors Effector Proteins (e.g., p53) Transducers->Effectors Activates CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis Effectors->Apoptosis

Caption: Overview of the DNA damage response pathway activated by genotoxic agents.

herg_pathway cluster_synthesis Channel Synthesis & Trafficking cluster_inhibition Channel Inhibition ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Trafficking Membrane Cell Membrane Golgi->Membrane Insertion hERG_Channel hERG Channel Membrane->hERG_Channel Functional Compound Phenyltetrahydropyran Amine Compound->hERG_Channel Binds to Block Channel Block hERG_Channel->Block Leads to

Caption: Simplified representation of hERG channel trafficking and direct channel block by a compound.

Methodological & Application

Synthesis Protocol for (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. This document provides a detailed two-step synthesis protocol for this compound, commencing with the phase-transfer-catalyzed alkylation of phenylacetonitrile with bis(2-chloroethyl) ether to yield the key intermediate, 4-phenyltetrahydro-2H-pyran-4-carbonitrile. The subsequent reduction of the nitrile to the target primary amine is achieved through catalytic hydrogenation. This protocol offers a reliable and scalable method for the preparation of this compound for research and development purposes.

Introduction

The tetrahydropyran moiety is a prevalent scaffold in numerous biologically active molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a phenyl group and a primary amine function on the C4-position of the tetrahydropyran ring in this compound makes it a versatile synthon for the elaboration into more complex drug candidates. The synthesis strategy presented herein involves the formation of a key nitrile intermediate followed by its reduction, a common and effective approach for the preparation of primary amines.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis protocol.

StepReactionReactantsProductCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Synthesis of 4-phenyltetrahydro-2H-pyran-4-carbonitrilePhenylacetonitrile, Bis(2-chloroethyl) ether4-phenyltetrahydro-2H-pyran-4-carbonitrileBenzyltriethylammonium chlorideToluene/Water906~85>95
2Reduction of 4-phenyltetrahydro-2H-pyran-4-carbonitrile to this compound4-phenyltetrahydro-2H-pyran-4-carbonitrile, Hydrogen gasThis compoundRaney NickelMethanol504~90>98

Experimental Protocols

Step 1: Synthesis of 4-phenyltetrahydro-2H-pyran-4-carbonitrile

This procedure is adapted from the general method for alkylation of phenylacetonitrile using a phase-transfer catalyst.[1]

Materials:

  • Phenylacetonitrile

  • Bis(2-chloroethyl) ether

  • Benzyltriethylammonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add phenylacetonitrile (1 equivalent), toluene, and a catalytic amount of benzyltriethylammonium chloride (0.02 equivalents).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide.

  • Heat the mixture to 50-60 °C and add bis(2-chloroethyl) ether (1.1 equivalents) dropwise via the dropping funnel over a period of 1 hour.

  • After the addition is complete, increase the temperature to 90 °C and maintain for 6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and add deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-phenyltetrahydro-2H-pyran-4-carbonitrile.

Step 2: Synthesis of this compound

This procedure involves the catalytic hydrogenation of the nitrile intermediate. Common methods for nitrile reduction include the use of Raney Nickel, Palladium, or Platinum as catalysts.[2][3]

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carbonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a high-pressure hydrogenation vessel, add 4-phenyltetrahydro-2H-pyran-4-carbonitrile (1 equivalent) dissolved in methanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight of the nitrile) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Synthesis of 4-phenyltetrahydro-2H-pyran-4-carbonitrile cluster_1 Step 2: Reduction to this compound Reactants1 Phenylacetonitrile + Bis(2-chloroethyl) ether Conditions1 Phase-Transfer Catalysis (Benzyltriethylammonium chloride) NaOH, Toluene/H2O, 90°C Reactants1->Conditions1 Reaction Workup1 Aqueous Workup & Purification Conditions1->Workup1 Yields Intermediate 4-phenyltetrahydro-2H-pyran-4-carbonitrile Conditions2 Catalytic Hydrogenation (Raney Nickel, H2) Methanol, 50°C Intermediate->Conditions2 Reduction Workup1->Intermediate Isolated Intermediate Workup2 Filtration & Purification Conditions2->Workup2 Yields Product This compound Workup2->Product Final Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of 4,4-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for three distinct and effective methods for the stereoselective synthesis of 4,4-disubstituted tetrahydropyrans. This structural motif is of significant interest in medicinal chemistry and natural product synthesis. The following sections detail organocatalytic domino reactions, diastereoselective Prins cyclizations, and enantioselective intramolecular oxa-Michael additions, offering a range of strategies to access these valuable compounds.

Organocatalytic Domino Michael-Knoevenagel Condensation for Spiro-Tetrahydropyrans

This method provides an efficient route to complex 4,4-disubstituted spiro-tetrahydropyrans through a one-pot, three-component reaction. The domino sequence, catalyzed by a simple amine, proceeds with high diastereoselectivity.

Data Presentation
EntryAldehyde (R¹)MalononitrileProductYield (%)d.r.
1C₆H₅CHOCH₂(CN)₂3a85>95:5
24-ClC₆H₄CHOCH₂(CN)₂3b88>95:5
34-MeOC₆H₄CHOCH₂(CN)₂3c82>95:5
42-ThiophenecarboxaldehydeCH₂(CN)₂3d78>95:5
5CyclohexanecarboxaldehydeCH₂(CN)₂3e75>95:5
Experimental Protocol

General Procedure for the Synthesis of 4,4-Disubstituted Spiro-Tetrahydropyrans (3a-e):

  • To a solution of dimedone (0.140 g, 1.0 mmol) and malononitrile (0.066 g, 1.0 mmol) in ethanol (5 mL) was added the corresponding aldehyde (1.0 mmol).

  • Piperidine (0.017 g, 0.2 mmol) was then added to the reaction mixture.

  • The mixture was stirred at room temperature for 6-8 hours, and the progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to afford the desired spiro-tetrahydropyran derivative.

Logical Relationship Diagram

G cluster_0 Reaction Components cluster_1 Catalyst cluster_2 Domino Reaction Sequence cluster_3 Product Dimedone Dimedone Michael_Addition Michael Addition Dimedone->Michael_Addition Aldehyde (RCHO) Aldehyde (RCHO) Knoevenagel_Condensation Knoevenagel Condensation Aldehyde (RCHO)->Knoevenagel_Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Condensation Piperidine Piperidine Piperidine->Michael_Addition Piperidine->Knoevenagel_Condensation Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization Knoevenagel_Condensation->Michael_Addition Spiro_THP 4,4-Disubstituted Spiro-Tetrahydropyran Intramolecular_Cyclization->Spiro_THP

Caption: Organocatalytic Domino Reaction Pathway.

Diastereoselective Prins Cyclization for 4,4-Disubstituted Tetrahydropyrans

The Prins cyclization offers a powerful tool for the construction of the tetrahydropyran ring. In this approach, a homoallylic alcohol reacts with an aldehyde in the presence of a Lewis acid to yield the 4,4-disubstituted tetrahydropyran with diastereoselectivity dependent on the catalyst and reaction conditions.

Data Presentation
EntryAldehyde (R¹)Lewis AcidProductYield (%)d.r. (cis:trans)
1C₆H₅CHOBF₃·OEt₂5a7585:15
2C₆H₅CHOSnCl₄5a8210:90
3(CH₃)₂CHCHOBF₃·OEt₂5b6880:20
4(CH₃)₂CHCHOSnCl₄5b7515:85
5c-C₆H₁₁CHOSc(OTf)₃5c855:95
Experimental Protocol

General Procedure for the Diastereoselective Prins Cyclization (5a-c):

  • A solution of the homoallylic alcohol (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in dichloromethane (10 mL) was cooled to -78 °C under a nitrogen atmosphere.

  • The Lewis acid (1.1 mmol) was added dropwise to the stirred solution.

  • The reaction mixture was stirred at -78 °C for 4 hours and then allowed to warm to room temperature over 2 hours.

  • The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer was extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:9) to afford the 4,4-disubstituted tetrahydropyran.

Experimental Workflow Diagram

G Start Start Mix Mix Homoallylic Alcohol and Aldehyde in CH₂Cl₂ Start->Mix Cool Cool to -78 °C Mix->Cool Add_LA Add Lewis Acid Cool->Add_LA Stir Stir at -78 °C for 4h Add_LA->Stir Warm Warm to Room Temperature Stir->Warm Quench Quench with NaHCO₃ (aq) Warm->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 4,4-Disubstituted THP Purify->Product End End Product->End

Caption: Prins Cyclization Experimental Workflow.

Enantioselective Intramolecular Oxa-Michael Addition

This organocatalytic method enables the asymmetric synthesis of chiral 4,4-disubstituted tetrahydropyrans from δ-hydroxy-α,β-unsaturated esters. A chiral bifunctional thiourea catalyst is employed to achieve high enantioselectivity.

Data Presentation
EntryRCatalyst Loading (mol%)ProductYield (%)ee (%)
1C₆H₅107a9295
24-NO₂C₆H₄107b9597
34-MeOC₆H₄107c8892
42-Naphthyl57d9096
5CH₂CH(CH₃)₂107e8590
Experimental Protocol

General Procedure for the Enantioselective Intramolecular Oxa-Michael Addition (7a-e):

  • To a vial charged with the δ-hydroxy-α,β-unsaturated ester (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) was added toluene (1.0 mL).

  • The reaction mixture was stirred at room temperature for 24-48 hours.

  • The progress of the reaction was monitored by TLC.

  • Upon completion, the solvent was removed in vacuo.

  • The residue was directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:5) to yield the enantiomerically enriched 4,4-disubstituted tetrahydropyran.

  • The enantiomeric excess (ee) was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Signaling Pathway Diagram

G Substrate δ-Hydroxy-α,β-unsaturated Ester Activation Dual H-Bonding Activation (Hydroxyl & Carbonyl) Substrate->Activation Catalyst Chiral Thiourea Catalyst Catalyst->Activation Transition_State Diastereomeric Transition States Activation->Transition_State Cyclization Intramolecular Oxa-Michael Addition Product Enantioenriched 4,4-Disubstituted THP Cyclization->Product Transition_State->Cyclization

Caption: Catalytic Cycle for Oxa-Michael Addition.

Application Note: Purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a primary amine embedded within a tetrahydropyran structure. The inherent basicity of the amine group and the overall polarity of the molecule present unique challenges for chromatographic purification, such as peak tailing and poor resolution on standard silica gel. This document outlines effective strategies using normal-phase, reversed-phase, and amine-functionalized chromatography to achieve high purity of the target compound. Methodologies for flash chromatography and preparative high-performance liquid chromatography (HPLC) are presented, along with guidance on method development.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a common feature in many biologically active compounds and approved drugs, where it can serve as a conformationally constrained ether or a bioisostere for a cyclohexane ring, often improving pharmacokinetic properties.[1] The primary amine group provides a key site for further chemical modification. Given its importance, obtaining this intermediate in high purity is critical for the synthesis of downstream targets and ensuring the reliability of biological data.

The purification of primary amines by chromatography can be challenging due to interactions between the basic amine and acidic silanol groups on the surface of standard silica gel stationary phases.[2][3] These interactions can lead to significant peak tailing, reduced separation efficiency, and in some cases, irreversible adsorption of the compound to the column.[3] To overcome these issues, several chromatographic strategies can be employed, including the use of a competing amine in the mobile phase, employing an amine-functionalized stationary phase, or utilizing reversed-phase chromatography under neutral or basic conditions.[2][3]

This application note details protocols for three common and effective methods for the purification of this compound:

  • Normal-Phase Chromatography on silica gel with a triethylamine-modified mobile phase.

  • Amine-Functionalized Silica Gel Chromatography to minimize undesirable interactions.

  • Reversed-Phase Chromatography on a C18 stationary phase.

Experimental Protocols

General Sample Preparation
  • Crude Mixture Analysis: Before preparative chromatography, it is recommended to analyze the crude reaction mixture by thin-layer chromatography (TLC) or analytical liquid chromatography-mass spectrometry (LC-MS) to determine the number of components and their relative polarities. This will aid in the selection of the appropriate purification method and solvent system.

  • Sample Loading: The crude material can be loaded onto the column in a minimal amount of the initial mobile phase or a compatible solvent. For samples with poor solubility, dry loading onto a small amount of silica gel or other appropriate sorbent is recommended.

Method 1: Normal-Phase Flash Chromatography on Silica Gel

This method utilizes a standard silica gel column with a mobile phase additive to mitigate the acidic nature of the silica.

Protocol:

  • Column: Select a silica gel flash chromatography column appropriate for the scale of the purification.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. To this solvent system, add 0.1-1% triethylamine (TEA) to the mobile phase to suppress the interaction between the basic amine and the acidic silica.[2]

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% TEA) for at least 5 column volumes.

  • Sample Loading: Load the sample prepared as described in section 2.1.

  • Elution: Elute the compound using a linear gradient, for example, from 5% to 50% ethyl acetate in hexanes (with constant 0.1% TEA) over 20 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram or TLC analysis of the column outflow.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and can typically be removed under high vacuum.

Method 2: Chromatography on Amine-Functionalized Silica Gel

Amine-functionalized silica provides a less acidic surface, which is ideal for the purification of basic compounds without the need for mobile phase additives.[3]

Protocol:

  • Column: Select an amine-functionalized silica gel flash chromatography column.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. No amine additive is required.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) for at least 5 column volumes.

  • Sample Loading: Load the sample as described in section 2.1.

  • Elution: Elute the compound using a linear gradient, for example, from 2% to 40% ethyl acetate in hexanes over 20 column volumes.

  • Fraction Collection and Post-Purification: Follow the procedures outlined in section 2.2.

Method 3: Reversed-Phase Preparative HPLC

Reversed-phase chromatography is an excellent alternative, especially for more polar amines.[4]

Protocol:

  • Column: A C18 preparative HPLC column is a suitable choice.

  • Mobile Phase:

    • A: Water (can contain 0.1% formic acid or 0.1% ammonia solution to improve peak shape).

    • B: Acetonitrile or Methanol.

    • For primary amines, using a slightly basic mobile phase (e.g., with 0.1% ammonia or triethylamine) can improve peak shape and retention.[2]

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TEA) for at least 10 column volumes.

  • Sample Loading: Dissolve the sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., DMSO or the initial mobile phase itself) and inject it onto the column.

  • Elution: Elute the compound using a linear gradient, for example, from 5% to 95% Acetonitrile in water (with constant 0.1% TEA) over 30 minutes. The flow rate will depend on the column dimensions.

  • Fraction Collection: Collect fractions based on the UV detector signal.

  • Post-Purification: Combine the pure fractions. If a volatile buffer was used, it can be removed during solvent evaporation. If a non-volatile buffer was used, an additional workup step (e.g., liquid-liquid extraction) may be necessary.

Data Presentation

The following tables summarize typical results that can be expected from the purification of a primary amine like this compound using the described methods. The values are illustrative and will vary based on the specific crude sample and chromatographic conditions.

Table 1: Comparison of Purification Methods

ParameterMethod 1: Normal-Phase (Silica)Method 2: Amine-FunctionalizedMethod 3: Reversed-Phase (C18)
Stationary Phase Silica GelAmine-Functionalized SilicaC18 Silica
Mobile Phase Hexanes/Ethyl Acetate + 0.1% TEAHexanes/Ethyl AcetateWater/Acetonitrile + 0.1% TEA
Typical Purity >95%>98%>99%
Typical Recovery 80-90%85-95%>90%
Peak Shape Good (with TEA)ExcellentExcellent
Loading Capacity ModerateModerate to HighHigh

Table 2: Example Flash Chromatography Parameters

ParameterMethod 1: Normal-Phase (Silica)Method 2: Amine-Functionalized
Column Size 40 g40 g
Sample Load 400 mg500 mg
Flow Rate 40 mL/min40 mL/min
Gradient 5-50% B over 20 CV2-40% B over 20 CV
Solvent A Hexanes + 0.1% TEAHexanes
Solvent B Ethyl Acetate + 0.1% TEAEthyl Acetate
Detection 254 nm254 nm

Visualization of Workflows

The following diagrams illustrate the logical workflow for each purification protocol.

Normal_Phase_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing start Crude Sample prep Dissolve in Minimum Solvent or Dry Load start->prep equilibrate Equilibrate Silica Column (Hex/EtOAc + 0.1% TEA) prep->equilibrate load Load Sample equilibrate->load elute Gradient Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LCMS) collect->analyze pool Combine Pure Fractions analyze->pool evaporate Evaporate Solvents pool->evaporate product Pure Product evaporate->product Amine_Functionalized_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing start Crude Sample prep Dissolve in Minimum Solvent or Dry Load start->prep equilibrate Equilibrate Amine Column (Hex/EtOAc) prep->equilibrate load Load Sample equilibrate->load elute Gradient Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LCMS) collect->analyze pool Combine Pure Fractions analyze->pool evaporate Evaporate Solvents pool->evaporate product Pure Product evaporate->product Reversed_Phase_Workflow cluster_prep Preparation cluster_hplc Preparative HPLC cluster_post Post-Processing start Crude Sample prep Dissolve in Compatible Solvent start->prep equilibrate Equilibrate C18 Column (Water/ACN + Modifier) prep->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions (UV-Triggered) elute->collect analyze Analyze Fractions (LCMS) collect->analyze pool Combine Pure Fractions analyze->pool evaporate Evaporate Solvents / Lyophilize pool->evaporate product Pure Product evaporate->product

References

Application Notes and Protocols for the Analytical Characterization of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydropyran (THP) ring is a crucial structural motif found in a vast array of natural products and pharmaceutical agents.[1] Its stereochemistry and the nature of its substituents significantly influence biological activity. Therefore, the precise and unambiguous characterization of substituted tetrahydropyrans is a critical step in organic synthesis, medicinal chemistry, and drug development. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize these heterocyclic compounds.

A multi-faceted analytical approach is often necessary for the complete and unambiguous characterization of substituted tetrahydropyrans.[2] The selection and sequence of these techniques are crucial for an efficient workflow, starting from initial purity assessment to the definitive determination of three-dimensional structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesized Substituted THP Purity Purity & Mixture Analysis (HPLC, GC) Synthesis->Purity Initial Sample Mass Molecular Weight & Formula (HRMS) Purity->Mass Purified Sample Absolute Absolute Stereochemistry (X-ray Crystallography, Chiral HPLC) Purity->Absolute Isomer Separation Connectivity 2D Structure & Connectivity (1H, 13C, 2D NMR) Mass->Connectivity Confirmed Formula Stereochem Relative Stereochemistry (NOESY, Coupling Constants) Connectivity->Stereochem Confirmed Planar Structure Stereochem->Absolute Confirmed Relative Structure Final Fully Characterized Compound Absolute->Final

Caption: General analytical workflow for the characterization of a novel substituted tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful and commonly used technique for elucidating the molecular structure of substituted tetrahydropyrans. It provides detailed information on the compound's connectivity, the chemical environment of atoms, and the relative stereochemistry of substituents.[2] Both ¹H and ¹³C NMR are fundamental, while 2D NMR techniques are essential for complex structures.[2][3]

Key NMR Experiments and Their Purpose
ExperimentPrimary Information Yielded
¹H NMR Provides data on the number of distinct protons, their chemical environment (chemical shift, δ), neighboring protons (multiplicity), and their geometric relationship (coupling constants, J).
¹³C NMR Determines the number of non-equivalent carbon atoms and their chemical environment (e.g., C-O, C-C, C=O).[2]
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
COSY (¹H-¹H)Identifies protons that are coupled to each other (typically separated by 2-3 bonds), helping to map out spin systems within the molecule.[3]
HSQC (¹H-¹³C)Correlates protons directly to the carbons they are attached to.[3]
HMBC (¹H-¹³C)Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting different fragments of the molecule and identifying quaternary carbons.[3]
NOESY/ROESY (¹H-¹H)Reveals through-space correlations between protons, which is vital for determining the relative stereochemistry of substituents (e.g., axial vs. equatorial, cis vs. trans).[4]
Experimental Protocol: General NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified tetrahydropyran derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum first to check sample concentration and purity.

    • Subsequently, acquire ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. If stereochemistry is a key question, acquire a NOESY or ROESY spectrum.

    • Use standard pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters (e.g., number of scans, relaxation delay) based on the sample concentration.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific protons.

    • Use the 2D spectra to confirm assignments and establish the complete molecular structure.

NMR_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data H1 1H NMR (Shifts, Integrals, J-couplings) Fragments Identify Spin Systems & Molecular Fragments H1->Fragments C13 13C & DEPT NMR (Number & Type of Carbons) C13->Fragments COSY COSY (1H-1H Connectivity) COSY->Fragments HSQC HSQC (Direct 1H-13C Bonds) HSQC->Fragments HMBC HMBC (Long-Range 1H-13C Bonds) Connectivity Assemble Fragments into 2D Planar Structure HMBC->Connectivity NOESY NOESY (Through-Space Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final Proposed Structure Stereochem->Final

Caption: Logical workflow for structure elucidation using various NMR spectroscopy techniques.

Mass Spectrometry (MS)

Application: Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[2] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula.[2] When coupled with chromatographic techniques (GC-MS or LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS or MSⁿ) can provide valuable structural information, although distinguishing stereoisomers can be challenging.[2][5]

Quantitative Data Summary: Expected Mass Fragments
m/z ValueInterpretation
[M+H]⁺, [M+Na]⁺, etc. Molecular Ion Peak(s): Confirms the molecular weight of the compound. Observed in soft ionization techniques like ESI.
[M]⁺˙ Radical Cation: The molecular ion peak observed in hard ionization techniques like Electron Ionization (EI).
[M-R]⁺ Loss of a Substituent: Fragmentation involving the cleavage of a substituent (R) from the tetrahydropyran ring.
m/z 85, 56, 43 Ring Fragmentation: Common fragments associated with the cleavage of the unsubstituted tetrahydropyran ring itself.[6]
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (typically 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a "blank" sample consisting of only the solvent.

  • Instrumentation and Data Acquisition:

    • Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[7]

    • HPLC Method:

      • Select an appropriate column (e.g., C18 for reversed-phase).

      • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound.

      • Set a flow rate (e.g., 0.3-0.5 mL/min) and column temperature.

    • MS Method:

      • Select an ionization mode (typically ESI positive or negative mode).

      • Set the mass range to scan (e.g., m/z 100-1000).

      • Acquire data in full scan mode to detect the molecular ion.

      • If desired, set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most intense ions.

  • Data Analysis:

    • Process the data using appropriate software.

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.

    • Determine the accurate mass of the molecular ion.

    • Use the software's formula calculator to determine the elemental composition that matches the measured accurate mass within a small tolerance (e.g., < 5 ppm).

    • Analyze the MS/MS fragmentation pattern to support the proposed structure.

Chromatographic Techniques

Application: Chromatography is essential for the separation and purification of substituted tetrahydropyrans from reaction mixtures and for the analysis of their purity.[8] High-Performance Liquid Chromatography (HPLC) is particularly versatile for separating diastereomers and positional isomers.[2] For the separation of enantiomers, chiral HPLC is the method of choice.[2] Gas Chromatography (GC) is suitable for volatile and thermally stable derivatives, often coupled with mass spectrometry (GC-MS).[2]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination
  • Sample Preparation:

    • Prepare a dilute solution of the racemic or enantiomerically-enriched sample (e.g., 0.5 - 1.0 mg/mL) in the mobile phase or a compatible solvent.

    • Ensure the sample is fully dissolved and filtered if necessary.

  • Instrumentation and Data Acquisition:

    • Use an HPLC system equipped with a UV detector (or PDA detector).

    • Column: Select a suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H). Method development may be required to find a column and mobile phase that provide baseline separation.

    • Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol. The ratio is optimized to achieve good separation and reasonable retention times.

    • Parameters: Set the flow rate (typically 0.5 - 1.0 mL/min) and column temperature (e.g., 25 °C).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample and record the chromatogram.

  • Data Analysis:

    • A successful separation will show two distinct peaks, one for each enantiomer.

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[2]

Chromatography cluster_input Input cluster_process Separation Process cluster_output Output Mixture Mixture of THP Isomers Column Chromatography Column (e.g., Chiral Stationary Phase) Mixture->Column Mobile Phase Flow Isomer1 Isomer 1 Column->Isomer1 Elutes First Isomer2 Isomer 2 Column->Isomer2 Elutes Second Chromatogram Chromatogram (Separated Peaks)

Caption: Principle of chromatographic separation of a two-component tetrahydropyran isomer mixture.

X-ray Crystallography

Application: Single-crystal X-ray crystallography is the definitive and most unambiguous method for determining the three-dimensional structure of a molecule.[9][10] It provides precise information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers.[2] This technique is often used to validate a structure that has been proposed by spectroscopic methods.[4] The primary challenge is obtaining a single, high-quality crystal suitable for diffraction.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Crucial Step):

    • Start with a highly purified sample of the tetrahydropyran derivative (>99% purity).

    • Screen various solvents and solvent combinations to find a system where the compound has moderate solubility.

    • Common crystallization techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover loosely (e.g., with parafilm pierced with a few holes), and allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

      • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection and Mounting:

    • Examine the resulting crystals under a microscope. A suitable crystal should be a single, well-formed polyhedron with sharp edges and no visible cracks or defects.[9]

    • The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[12]

    • Carefully select a good crystal and mount it on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Solution:

    • Place the mounted crystal on an X-ray diffractometer.

    • An intense beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a unique pattern of reflections.[9]

    • The diffraction data (angles and intensities of reflections) are collected as the crystal is rotated.

    • Specialized software is used to process the diffraction data and solve the crystal structure, ultimately generating a three-dimensional electron density map.

    • A molecular model is built into the electron density map, and the atomic positions are refined to best fit the experimental data.[11] The final result is an unambiguous 3D structure of the molecule.

References

Application Note: A Framework for In Vitro Assay Development for Novel Tetrahydropyran-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyran (THP) scaffold is a privileged structural motif frequently found in a wide array of biologically active natural products and synthetic molecules.[1] Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of activities including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The development of novel therapeutic agents based on the THP core requires a systematic and robust in vitro evaluation process to identify lead compounds and elucidate their mechanisms of action.

This application note provides a detailed framework and experimental protocols for a tiered assay cascade designed to characterize novel tetrahydropyran-based compounds. The workflow begins with broad primary screening for cytotoxic effects, progresses to secondary assays to investigate the mode of cell death, and culminates in target-based assays to explore specific molecular interactions.

General Assay Development Workflow

A typical drug discovery path involves a cascade of assays to screen and characterize compounds.[5][6] This tiered approach efficiently filters large numbers of compounds, ensuring that resources are focused on the most promising candidates. The initial phase usually involves high-throughput screening (HTS) to identify "hits" — compounds that show desired activity in a primary assay.[7] These hits are then subjected to more detailed secondary and target-based assays for validation and mechanism-of-action studies.

G cluster_0 Screening Cascade A Primary Screening (e.g., Cell Viability Assay) B Secondary Screening (e.g., Apoptosis, Cell Cycle Assays) A->B Active Compounds ('Hits') C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C Confirmed Hits D Lead Optimization C->D Validated Leads

Caption: A typical in vitro assay cascade for drug discovery.

Protocol 1: Primary Screening - Cell Viability (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In this assay, metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

G start Start step1 Seed cancer cells in 96-well plate (24h incubation) start->step1 step2 Treat cells with various concentrations of THP compound (24-72h incubation) step1->step2 step3 Add MTT solution to each well (1-4h incubation) step2->step3 step4 Add solubilization solution to dissolve formazan crystals step3->step4 step5 Measure absorbance at 570 nm using a microplate reader step4->step5 end Calculate IC50 step5->end

Caption: Step-by-step workflow of the MTT cell viability assay.[10]

Experimental Protocol

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HepG-2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel tetrahydropyran (THP) compound stock solutions (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[8]

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the THP compounds in culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 1-4 hours at 37°C.[10]

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker to ensure complete solubilization.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[10]

Data Presentation

The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Table 1: Representative Cytotoxicity Data for Novel THP Compounds

Compound MCF-7 (Breast Cancer) IC₅₀ (µM) HepG-2 (Liver Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM)
THP-001 8.5 12.3 15.1
THP-002 2.1 4.7 5.3
THP-003 > 50 > 50 45.8
Doxorubicin (Control) 0.9 1.2 1.5

(Note: Data are hypothetical examples for illustrative purposes.)

Protocol 2: Secondary Screening - Apoptosis Detection by Annexin V/PI Staining

If a compound demonstrates significant cytotoxicity, it is crucial to determine if the mechanism of cell death is through apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between these states. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

G start Start step1 Treat cells with THP compound at IC50 concentration start->step1 step2 Harvest both adherent and floating cells step1->step2 step3 Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer step2->step3 step4 Add Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 Incubate for 15 min at room temperature in the dark step4->step5 step6 Analyze cells immediately by flow cytometry step5->step6 end Quantify cell populations step6->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.[11]

Experimental Protocol

Materials:

  • Cells treated with the THP compound (and controls)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the THP compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[11]

  • Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Data Presentation

The flow cytometry data is analyzed to quantify the percentage of cells in each of the four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Q3 (Annexin V- / PI-): Viable cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

Table 2: Representative Apoptosis Analysis of THP-002 on MCF-7 Cells

Treatment Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic Cells (%) Necrotic Cells (%)
Vehicle Control 95.1 2.5 1.8 0.6
THP-002 (2.1 µM) 45.3 35.8 15.2 3.7
Staurosporine (1 µM) 15.7 48.9 30.1 5.3

(Note: Data are hypothetical examples for illustrative purposes.)

Protocol 3: Target-Based Screening - General Enzyme Inhibition Assay

Many THP derivatives exert their biological effects by inhibiting specific enzymes.[3][12][13] A general enzyme inhibition assay can be adapted to screen compounds against a purified enzyme of interest. The principle is to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.[14] The reaction rate can be monitored by various methods, such as changes in absorbance or fluorescence of a substrate or product.[14]

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare assay buffer, enzyme, substrate, and serial dilutions of THP inhibitor B Add enzyme and varying concentrations of inhibitor to microplate wells A->B C Pre-incubate enzyme and inhibitor together B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress (e.g., absorbance/fluorescence) over time D->E F Calculate % inhibition and determine IC50 value E->F

Caption: General workflow for an in vitro enzyme inhibition assay.[14]

Experimental Protocol

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • THP inhibitor compound

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors, if required (e.g., ATP, NADH)[12]

  • 96-well microplates (appropriate for the detection method)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Prepare Solutions: Prepare all reagents in the appropriate assay buffer. Perform serial dilutions of the THP compound to test a range of concentrations.[12]

  • Enzyme/Inhibitor Pre-incubation: To the wells of a microplate, add the assay buffer, a fixed amount of the enzyme, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background). Allow the plate to pre-incubate for a specified time (e.g., 15-30 minutes) to permit inhibitor binding.[14]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells simultaneously, if possible using a multichannel pipette.[14]

  • Monitor Reaction: Immediately place the plate in a microplate reader and monitor the reaction progress by measuring the signal (e.g., absorbance) at regular intervals (kinetic assay) or after a fixed incubation time (end-point assay).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Data Presentation

Table 3: Representative Enzyme Inhibition Data for THP Compounds against Target Kinase X

Compound Kinase X IC₅₀ (nM)
THP-001 850
THP-002 45
THP-003 > 10,000
Staurosporine (Control) 15

(Note: Data are hypothetical examples for illustrative purposes.)

Relevant Signaling Pathway

The antitumor effects of THP compounds can be mediated through various signaling pathways. For example, inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) or modulation of the Bax/Bcl-2 apoptosis pathway are common mechanisms.[4]

G cluster_0 Apoptosis Signaling thp THP Compound bcl2 Bcl-2 (Anti-apoptotic) thp->bcl2 inhibits bax Bax (Pro-apoptotic) thp->bax promotes bcl2->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto caspase Caspase Activation cyto->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by THP compounds.

Conclusion

This application note outlines a strategic, multi-tiered approach for the in vitro characterization of novel tetrahydropyran-based compounds. By employing a cascade of assays—from broad cell viability screens to specific apoptosis and enzyme inhibition studies—researchers can effectively identify promising drug candidates, elucidate their mechanisms of action, and generate the critical data needed to advance them into further preclinical development.[7][15] The provided protocols serve as a foundational guide and should be optimized for specific cell lines, enzyme targets, and experimental conditions.

References

Medicinal Chemistry Applications of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and its derivatives represent a significant scaffold in medicinal chemistry, primarily recognized for their potent antagonist activity at the Neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in a wide array of physiological and pathophysiological processes. These include pain transmission, inflammation, and the regulation of mood and emesis. Consequently, antagonists of the NK1 receptor have emerged as promising therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), pain, and depression.

This document provides detailed application notes on the medicinal chemistry of this compound derivatives, including their synthesis, biological evaluation, and structure-activity relationships (SAR). Furthermore, comprehensive experimental protocols are provided to guide researchers in the synthesis and evaluation of these compounds.

Application Notes

Neurokinin-1 (NK1) Receptor Antagonism

The primary therapeutic application of this compound derivatives stems from their ability to selectively and with high affinity block the NK1 receptor. By competitively inhibiting the binding of Substance P, these compounds can effectively modulate the downstream signaling cascades that contribute to the sensation of nausea and pain. The tetrahydropyran ring is considered a key structural feature, acting as a bioisosteric replacement for the piperidine ring found in other classes of NK1 receptor antagonists. This substitution can influence the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Therapeutic Indications
  • Chemotherapy-Induced Nausea and Vomiting (CINV): NK1 receptor antagonists are a cornerstone in the management of both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy.[1] They are often used in combination with 5-HT3 receptor antagonists and corticosteroids to provide broad-spectrum antiemetic coverage.

  • Post-Operative Nausea and Vomiting (PONV): These compounds have also demonstrated efficacy in the prevention and treatment of PONV.

  • Pain and Inflammation: Given the role of Substance P in nociception and neurogenic inflammation, NK1 receptor antagonists are being investigated as potential analgesics and anti-inflammatory agents.

  • Depression and Anxiety: The involvement of the Substance P/NK1 receptor system in stress and mood regulation has led to the exploration of NK1 receptor antagonists as novel antidepressants and anxiolytics.[1]

Structure-Activity Relationship (SAR) of Tetrahydropyran-Based NK1 Receptor Antagonists

While a comprehensive SAR study for the this compound series is not extensively published, valuable insights can be drawn from the closely related 4,4-disubstituted piperidine series of NK1 antagonists. The tetrahydropyran moiety is a bioisostere of the piperidine ring, and thus, similar SAR trends are anticipated.

Key structural modifications and their impact on NK1 receptor affinity are summarized in the table below. These modifications focus on the substituents on the exocyclic amine and the phenyl ring, which are crucial for potent receptor binding.

Compound IDR1 (Substitution on Amine)R2 (Substitution on Phenyl Ring)hNK1 IC50 (nM)[2]
1 HH-
2 -CH₃H-
3 -COCH₃H5.3
4 -SO₂CH₃H5.7
5 H3,5-bis(CF₃)-
6 -CH₂-(2-methylthiazol-5-yl)3,5-bis(CF₃)0.95

Data is representative of 4,4-disubstituted piperidine analogs, which are structurally similar to the tetrahydropyran series.[2]

Key SAR Observations:

  • Substitution on the Phenyl Ring: Disubstitution on the phenyl ring with lipophilic, electron-withdrawing groups, such as trifluoromethyl (CF₃), is critical for high NK1 receptor affinity. The 3,5-bis(trifluoromethyl) substitution pattern is particularly favorable.[2]

  • Substitution on the Exocyclic Amine: The primary amine can be functionalized with various groups. Acyl and sulfonyl derivatives often retain potent activity. Larger, heterocyclic substituents, such as a methylthiazolylmethyl group, can significantly enhance binding affinity.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from commercially available materials. The general workflow involves the formation of a nitrile intermediate followed by its reduction to the primary amine.

G cluster_0 Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran cluster_1 Reduction to this compound start_materials Tetrahydro-4H-pyran-4-one + Phenyl Grignard intermediate_alcohol 4-Phenyltetrahydro-2H-pyran-4-ol start_materials->intermediate_alcohol Grignard Reaction intermediate_nitrile 4-Cyano-4-phenyltetrahydro-2H-pyran intermediate_alcohol->intermediate_nitrile Cyanation (e.g., TMSCN, Lewis Acid) final_product This compound intermediate_nitrile->final_product Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran

This protocol describes the conversion of tetrahydro-4H-pyran-4-one to the corresponding cyanohydrin, which is then converted to the nitrile.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Phenylmagnesium bromide solution (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether at 0 °C, add phenylmagnesium bromide solution (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-phenyltetrahydro-2H-pyran-4-ol.

  • Cyanation: Dissolve the crude alcohol in anhydrous DCM. Add TMSCN (1.5 eq) followed by a catalytic amount of ZnI₂. Stir the reaction at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 4-cyano-4-phenyltetrahydro-2H-pyran.

Protocol 2: Reduction of 4-Cyano-4-phenyltetrahydro-2H-pyran

This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride.

Materials:

  • 4-Cyano-4-phenyltetrahydro-2H-pyran

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reduction: To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 4-cyano-4-phenyltetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filtration and Extraction: Filter the resulting suspension and wash the solid with diethyl ether. Extract the aqueous filtrate with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether.

Biological Evaluation: NK1 Receptor Binding Assay

A radioligand competition binding assay is a standard method to determine the affinity of a test compound for the NK1 receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

G cluster_0 Assay Preparation cluster_1 Binding and Incubation cluster_2 Separation and Detection cluster_3 Data Analysis cell_prep Prepare cell membranes expressing NK1 receptors incubation Incubate membranes, radioligand, and test compound to reach equilibrium cell_prep->incubation reagent_prep Prepare radioligand ([³H]Substance P) and test compound solutions reagent_prep->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration counting Quantify bound radioactivity using scintillation counting filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Caption: Workflow for an NK1 receptor competition binding assay.

Protocol 3: Radioligand Competition Binding Assay

Materials:

  • Cell membranes expressing human NK1 receptors (e.g., from CHO or HEK293 cells)

  • [³H]-Substance P (Radioligand)

  • Unlabeled Substance P (for determining non-specific binding)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well microplate, add assay buffer, a fixed concentration of [³H]-Substance P (typically at its Kd), and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Wells containing assay buffer, [³H]-Substance P, and no test compound.

    • Non-specific Binding: Wells containing assay buffer, [³H]-Substance P, and a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. This compound and its analogs act by blocking the initial binding of Substance P, thereby inhibiting this entire signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R binds & activates Antagonist This compound Antagonist->NK1R blocks Gq Gαq/11 NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Nausea, Pain Signal) Ca2->Response PKC->Response

Caption: Simplified NK1 receptor signaling pathway and its inhibition.

References

Application Notes and Protocols for the Use of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and its Analogs as Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic properties. Specifically, the (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine scaffold and its analogs have emerged as a promising structural motif in the design of potent and selective inhibitors for various therapeutic targets. This document provides detailed application notes and protocols for the utilization of this scaffold, focusing on its application in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The inhibition of ALK5 is a validated therapeutic strategy for fibrotic diseases and cancer.

Herein, we focus on a series of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives that have demonstrated potent and selective ALK5 inhibitory activity. One of the lead compounds from this series, compound 12r , has shown strong inhibitory activity both in vitro and in vivo, with favorable pharmacokinetic properties, highlighting the potential of this scaffold in drug discovery.[1]

Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives as ALK5 inhibitors.

CompoundRALK5 IC50 (nM)
12a H150.3
12b 5-F89.7
12c 5-Cl75.4
12d 5-Br68.2
12e 5-CH3110.5
12f 5-OCH3135.1
12g 5-CF355.8
12h 6-CH398.4
12i 4-CH3121.7
12j 4-Cl82.1
12k 4-F95.3
12l 3-F105.6
12m 3-Cl88.9
12n 2-F115.2
12o 2-Cl92.4
12p 2,5-diF45.1
12q 3,5-diF60.7
12r 2-hydroxyisobutyl28.0

Data extracted from a representative study on ALK5 inhibitors.

Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cellular processes like growth, differentiation, and extracellular matrix production.[2] Dysregulation of this pathway is implicated in fibrosis and cancer.[3] ALK5 is a key kinase in this pathway. The diagram below illustrates the canonical TGF-β/ALK5 signaling cascade and the point of inhibition by the described compounds.

TGF_beta_signaling TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor (Tetrahydropyran-based) Inhibitor Inhibitor->ALK5 Inhibits (ATP competitive)

Caption: TGF-β/ALK5 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

Synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives

The following is a general protocol for the synthesis of the title compounds. For specific details of each analog, refer to the primary literature.

synthesis_workflow cluster_0 Scaffold Synthesis cluster_1 Final Compound Assembly A Tetrahydro-2H-pyran-4-carbaldehyde B 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl) -1H-pyrazol-4-ol A->B Multi-step synthesis D 4-((1-Cyclopropyl-3-(THP-4-yl)-1H-pyrazol-4-yl)oxy) -2-nitropyridine B->D C 4-Chloro-2-nitropyridine C->D SNAr Reaction E 4-((1-Cyclopropyl-3-(THP-4-yl)-1H-pyrazol-4-yl)oxy) pyridin-2-amine D->E Reduction G Final Products (12a-r) E->G F Substituted Anilines F->G Buchwald-Hartwig Amination

Caption: General synthetic workflow for the ALK5 inhibitors.

Protocol for the Synthesis of Intermediate E:

  • Step 1: Synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-2-nitropyridine (D)

    • To a solution of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol (B ) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 4-chloro-2-nitropyridine (C ) (1.1 eq) in DMF.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After completion (monitored by TLC), cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to afford compound D .

  • Step 2: Synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine (E)

    • To a solution of compound D (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

    • Heat the mixture to reflux and stir for 4 hours.

    • After completion, filter the hot solution through a pad of Celite and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give compound E , which is often used in the next step without further purification.

Protocol for the Synthesis of Final Compounds (e.g., 12r):

  • Buchwald-Hartwig Amination

    • To a microwave vial, add compound E (1.0 eq), the corresponding substituted aniline (e.g., 2-amino-2-methyl-1-propanol for 12r ) (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 eq), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous 1,4-dioxane to the vial and degas with argon for 10 minutes.

    • Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.

    • Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the final compound.

In Vitro ALK5 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ALK5 kinase.

kinase_assay_workflow A Prepare Reagents: - ALK5 Enzyme - Kinase Buffer - ATP - Substrate (e.g., casein) - Test Compounds B Add ALK5, Substrate, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: Workflow for the in vitro ALK5 kinase assay.

Materials:

  • Recombinant human ALK5 kinase domain

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer.

  • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing ALK5 enzyme and the substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at its Km value for ALK5.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold and its analogs, particularly the 4-aminomethyl-4-phenyl-tetrahydropyran derivatives, serve as a valuable starting point for the design of potent and selective kinase inhibitors. The provided data and protocols for ALK5 inhibitors demonstrate the utility of this scaffold in generating drug candidates with promising therapeutic potential. The synthetic routes are modular, allowing for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties. The in vitro assays described provide a robust method for evaluating the biological activity of newly synthesized compounds. Researchers and drug development professionals can utilize this information to further explore the potential of this versatile scaffold in their own discovery programs.

References

Application Note: Protocols for Derivatization of the Primary Amine in (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary amines are a common functional group in active pharmaceutical ingredients (APIs) and drug candidates. Their derivatization is a critical step for several analytical and synthetic purposes. Modifying the primary amine can enhance detectability in chromatographic methods, improve stability, or facilitate subsequent synthetic transformations. This document provides detailed protocols for the derivatization of the primary amine in (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine using two common and robust methods: N-acylation with benzoyl chloride and N-sulfonylation with dansyl chloride. The resulting benzamide is useful for purification and isolation, while the dansylated product is highly fluorescent, enabling sensitive detection in techniques like HPLC with fluorescence detection.[1]

General Considerations

  • Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Benzoyl chloride and dansyl chloride are corrosive and moisture-sensitive. Triethylamine is a flammable and corrosive base.

  • Reagents and Solvents: Use anhydrous solvents where specified to prevent hydrolysis of the derivatizing agents.[2][3] Reagents should be of high purity (≥98%) for optimal results.

  • Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 1: N-Acylation via Schotten-Baumann Reaction

This protocol describes the formation of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide via reaction with benzoyl chloride under Schotten-Baumann conditions. This reaction involves an acyl chloride and an amine in the presence of an aqueous base to neutralize the HCl byproduct.[2][3][4]

Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the stable amide.[4][5] The added base drives the reaction to completion by neutralizing the generated HCl.[3]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 1 mmol amine)Purpose
This compoundC₁₂H₁₇NO191.271.0 mmol (191 mg)Starting Material
Benzoyl ChlorideC₇H₅ClO140.571.1 mmol (155 mg, 128 µL)Acylating Agent
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mLOrganic Solvent
Sodium Hydroxide (NaOH) Solution, 2 MNaOH40.00~2 mLAqueous Base
Deionized WaterH₂O18.02As neededWork-up
Brine (Saturated NaCl solution)NaCl58.44As neededWork-up
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent
Experimental Procedure
  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 191 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C.

  • Addition of Reagents: To the stirred solution, add benzoyl chloride (1.1 mmol, 128 µL) dropwise. Following this, add 2 M sodium hydroxide solution (2 mL) dropwise. The reaction is typically biphasic.[2][4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction's completion using TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up - Quenching and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 15 mL of deionized water and separate the layers.

    • Wash the organic layer sequentially with 15 mL of 1 M HCl, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-Sulfonylation with Dansyl Chloride

This protocol details the derivatization of the primary amine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to produce a highly fluorescent sulfonamide derivative.[1][6] This method is particularly useful for quantitative analysis by HPLC with fluorescence detection.[1]

Principle: The primary amine reacts with dansyl chloride in a basic buffer. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically performed at a high pH to ensure the amine is deprotonated and thus more nucleophilic.[7]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 100 µL sample)Purpose
This compoundC₁₂H₁₇NO191.27100 µL of 1 mg/mL solutionStarting Material
Dansyl Chloride Solution (1 mg/mL in Acetone)C₁₂H₁₂ClNO₂S269.75200 µLDerivatizing Agent
Sodium Bicarbonate Buffer (100 mM, pH 9.5)NaHCO₃84.01100 µLBasic Buffer
TriethylamineC₆H₁₅N101.1920 µLBase Catalyst (Optional)
Ammonia Solution (25%)NH₄OH35.0410 µLQuenching Agent
AcetonitrileC₂H₃N41.05As neededHPLC Mobile Phase/Solvent
Experimental Procedure
  • Sample Preparation: In a 1.5 mL microcentrifuge tube, combine 100 µL of a 1 mg/mL solution of the amine in acetonitrile with 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Addition of Derivatizing Agent: Add 200 µL of the 1 mg/mL dansyl chloride solution in acetone to the tube. Vortex the mixture for 30 seconds.

  • Reaction: Incubate the mixture in a heating block or water bath at 40-60 °C for 45 minutes in the dark (dansyl derivatives are light-sensitive).[8]

  • Quenching: After incubation, cool the tube to room temperature. Add 10 µL of 25% ammonia solution to quench the reaction by consuming excess dansyl chloride.[8] Vortex for 30 seconds and let it stand for 15 minutes.

  • Analysis: The resulting solution containing the fluorescent derivative is now ready for analysis. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-Fluorescence Detection:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detector Wavelengths: Excitation at ~335 nm and Emission at ~520 nm.[1]

Data Summary

The following table summarizes the key parameters and expected outcomes for the two derivatization protocols.

ParameterProtocol 1: N-Acylation (Schotten-Baumann)Protocol 2: N-Sulfonylation (Dansylation)
Derivatizing Agent Benzoyl ChlorideDansyl Chloride
Product Type AmideSulfonamide
Reaction Solvent Dichloromethane / Water (biphasic)Acetonitrile / Aqueous Buffer
Base Sodium Hydroxide (aqueous)Sodium Bicarbonate (buffer)
Reaction Time 2–4 hours45 minutes
Temperature 0 °C to Room Temperature40–60 °C
Key Advantage High yield, stable product for synthesisCreates highly fluorescent derivative
Primary Use Synthetic modification, isolationSensitive quantification by HPLC-FLD
Typical Yield >85% (after purification)Quantitative for analytical purposes

Visualizations

A general reaction scheme for amine derivatization.

G Experimental Workflow for Amine Derivatization start Weigh/Measure Starting Amine dissolve Dissolve Amine in Appropriate Solvent start->dissolve add_reagents Add Base and Derivatizing Agent dissolve->add_reagents react Stir/Heat for Specified Time add_reagents->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Perform Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify analyze Analyze Final Product (NMR, MS, HPLC) purify->analyze

A generalized workflow for derivatization experiments.

References

Application Notes and Protocols for Evaluating the Bioactivity of Phenyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyltetrahydropyran derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a wide range of biological activities. These application notes provide a comprehensive guide to evaluating the bioactivity of these derivatives using common cell-based assays. The protocols detailed below are designed to assess cytotoxicity, anti-inflammatory effects, and the modulation of key signaling pathways, providing a robust framework for preclinical characterization.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize representative quantitative data for phenyltetrahydropyran and related heterocyclic derivatives from various cell-based assays. This data is intended to serve as a reference for expected activity ranges.

Table 1: Cytotoxicity of Phenyltetrahydropyran and Related Derivatives

Compound ClassCell LineAssayIC50 (µM)Citation
Phenyltetrahydropyran Derivative (LS19)RAW 264.7MTT>100 (No significant change in viability)[1]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene-MTT>80 (No cytotoxicity observed)[2]

Table 2: Anti-inflammatory Activity of Phenyltetrahydropyran and Related Derivatives

Compound ClassAssayCell Line/SystemTargetIC50 / EffectCitation
Pyranochalcone DerivativesNF-κB InhibitionHEK293TNF-κB0.29 - 10.46 µM
Phenyltetrahydropyran Derivative (LS19)Cytokine ReleaseRAW 264.7TNF-α, IL-1β, IL-6Reduction[1]
Phenyltetrahydropyran Derivative (LS19)Cytokine ReleaseRAW 264.7IL-10Increase[1]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCOX-2 InhibitionIn vitroCOX-20.31 - 1.40 µM[2]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the determination of the cytotoxic potential of phenyltetrahydropyran derivatives by assessing cell viability through the metabolic conversion of MTT to formazan.

Materials:

  • Phenyltetrahydropyran derivatives

  • Mammalian cell line (e.g., RAW 264.7, HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenyltetrahydropyran derivatives in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Phenyltetrahydropyran Derivatives overnight_incubation->add_compounds incubation_24_72h Incubate for 24-72h add_compounds->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilize Add Solubilization Solution incubation_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

MTT Assay Experimental Workflow
Anti-Inflammatory Assay: Cytokine Release Measurement by ELISA

This protocol describes the quantification of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines released from immune cells upon treatment with phenyltetrahydropyran derivatives.

Materials:

  • Phenyltetrahydropyran derivatives

  • Immune cell line (e.g., RAW 264.7 macrophages, or human Peripheral Blood Mononuclear Cells - PBMCs)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed immune cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well for RAW 264.7) in 100 µL of complete culture medium.

  • Compound Pre-treatment: Prepare dilutions of the phenyltetrahydropyran derivatives in culture medium. Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Following pre-treatment, add an inflammatory stimulus (e.g., LPS at a final concentration of 1 µg/mL) to the appropriate wells to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatants without disturbing the cell pellet.

  • ELISA Procedure: Perform the ELISA for the target cytokines according to the manufacturer's instructions.[3][4] This typically involves:

    • Coating a 96-well ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop a colored product.

    • Stopping the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards. Use this curve to determine the concentration of the cytokines in the experimental samples. Calculate the percentage of cytokine reduction in the compound-treated samples compared to the vehicle-treated, stimulated control.

ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Protocol cluster_readout Data Acquisition seed_cells Seed Immune Cells pretreat Pre-treat with Derivatives seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 18-24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_samples Add Supernatants & Standards collect_supernatant->add_samples coat_plate Coat Plate with Capture Ab block Block Plate coat_plate->block block->add_samples add_detection_ab Add Detection Ab add_samples->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_substrate Add Substrate add_streptavidin_hrp->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance

Cytokine Release Assay (ELISA) Workflow
NF-κB Reporter Gene Assay

This protocol is designed to measure the inhibition of the NF-κB signaling pathway by phenyltetrahydropyran derivatives using a luciferase reporter gene assay.

Materials:

  • Phenyltetrahydropyran derivatives

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete cell culture medium

  • TNF-α or other NF-κB activator

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, opaque cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[5]

  • Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the phenyltetrahydropyran derivatives. Pre-incubate for 1-2 hours.

  • NF-κB Activation: Add an NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to the appropriate wells. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Lysis: Remove the culture medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer the cell lysate to a new opaque 96-well plate.

    • Add the firefly luciferase substrate to each well and measure the luminescence (Firefly signal).

    • Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) to each well and measure the luminescence again (Renilla signal).[6]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition in the compound-treated samples relative to the vehicle-treated, stimulated control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be modulated by phenyltetrahydropyran derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene Target Gene (e.g., TNF-α, IL-6) NFkB_nuc->Gene Transcription Phenyltetrahydropyran Phenyltetrahydropyran Derivatives Phenyltetrahydropyran->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryGenes Inflammatory Genes TranscriptionFactors->InflammatoryGenes Transcription Phenyltetrahydropyran Phenyltetrahydropyran Derivatives Phenyltetrahydropyran->MAPKKK Potential Inhibition Phenyltetrahydropyran->MAPKK Potential Inhibition

Modulation of the MAPK Signaling Pathway

References

Application Notes and Protocols: Computational Docking of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine with Transforming Growth Factor-β Type I Receptor (ALK5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydro-2H-pyran scaffold is a recurring motif in a multitude of bioactive molecules, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and antioxidant effects.[1][2] This has led to its classification as a "privileged structure" in medicinal chemistry. This document outlines a computational docking protocol to investigate the potential of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine as a novel inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). The TGF-β signaling pathway is critically involved in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer progression.[3] Therefore, ALK5 presents a compelling target for therapeutic intervention.[3][4]

Data Presentation: Docking Results and Ligand Properties

This section summarizes the hypothetical quantitative data from a computational docking study of this compound and a reference inhibitor against the ALK5 kinase domain.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
XLogP31.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

Table 2: Docking Scores and Binding Energy Analysis

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (ΔG, kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
This compound-8.5-7.91.5 µMSER280, LYS232, HIS283, ASP351
Reference ALK5 Inhibitor (e.g., SB-431542)-10.2-9.850 nMSER280, LYS232, TYR249, ASP351

Experimental Protocols

This section provides a detailed methodology for performing the computational docking study.

Software and Resource Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Protein Data Bank (PDB) ID: 1B6C (Crystal structure of the ALK5 kinase domain).

  • Ligand Structure: 3D structure of this compound (can be built using molecular modeling software).

  • Computational Resources: A workstation with sufficient processing power for molecular docking calculations.

Protein Preparation
  • Obtain Crystal Structure: Download the crystal structure of the ALK5 kinase domain from the Protein Data Bank (PDB ID: 1B6C).

  • Pre-processing:

    • Remove all water molecules and co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.

    • Assign correct bond orders and formal charges.

    • Repair any missing side chains or loops using the software's protein preparation wizard.

  • Receptor Grid Generation:

    • Define the binding site (active site) of ALK5. This is typically centered on the location of the co-crystallized inhibitor in the original PDB file.

    • Generate a receptor grid box that encompasses the entire active site, with a buffer region of approximately 10-15 Å in each dimension.

Ligand Preparation
  • Ligand Sketching: Draw the 2D structure of this compound in the molecular modeling software.

  • 3D Conversion and Optimization:

    • Convert the 2D sketch to a 3D structure.

    • Perform a conformational search and energy minimization of the ligand to obtain a low-energy, stable conformation. Common force fields for this step include OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field).

  • Ligand Ionization State: Generate possible ionization states of the ligand at the physiological pH of 7.4. The primary amine group in the ligand is likely to be protonated.

Molecular Docking
  • Docking Algorithm: Select a suitable docking algorithm. For this study, a standard precision (SP) or extra precision (XP) Glide docking protocol (in Schrödinger) or AutoDock Vina can be used.

  • Execution:

    • Load the prepared protein receptor grid and the prepared ligand file into the docking software.

    • Initiate the docking run. The software will systematically sample different conformations and orientations of the ligand within the defined active site.

  • Pose Generation: The docking algorithm will generate a set of possible binding poses for the ligand, each with an associated docking score.

Post-Docking Analysis
  • Binding Pose Analysis:

    • Visually inspect the top-ranked docking poses to assess the quality of the binding mode.

    • Analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Scoring and Ranking:

    • The docking scores (e.g., GlideScore, AutoDock Vina binding affinity) provide a quantitative estimate of the binding affinity. Lower scores generally indicate more favorable binding.

    • Compare the docking score of this compound with that of a known ALK5 inhibitor to benchmark its potential potency.

  • ADME/Tox Prediction:

    • Utilize computational tools (e.g., QikProp in Schrödinger) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the ligand. This provides an early assessment of its drug-like characteristics.

Visualizations

TGF-β Signaling Pathway

TGF_beta_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Ligand This compound Ligand->TBRI Inhibits

Caption: Inhibition of the TGF-β signaling pathway by targeting ALK5.

Computational Docking Workflow

Docking_Workflow PDB 1. Protein Structure (PDB: 1B6C) PrepProt 3. Protein Preparation (Add H, remove water, etc.) PDB->PrepProt Ligand2D 2. Ligand Structure (2D Sketch) PrepLig 4. Ligand Preparation (3D conversion, energy minimization) Ligand2D->PrepLig GridGen 5. Receptor Grid Generation PrepProt->GridGen Docking 6. Molecular Docking PrepLig->Docking GridGen->Docking Analysis 7. Post-Docking Analysis (Scoring, Pose Visualization) Docking->Analysis

Caption: A streamlined workflow for computational molecular docking.

Ligand-Protein Interaction Logic

Interaction_Logic Ligand This compound ActiveSite ALK5 Active Site Ligand->ActiveSite Fits into HBond Hydrogen Bonds (e.g., SER280, ASP351) ActiveSite->HBond Hydrophobic Hydrophobic Interactions (e.g., Phenyl ring with non-polar residues) ActiveSite->Hydrophobic Binding Stable Binding HBond->Binding Hydrophobic->Binding Inhibition Kinase Inhibition Binding->Inhibition

Caption: Key interactions driving ligand binding and kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered tetrahydropyran (THP) rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of these complex heterocyclic structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing sterically hindered tetrahydropyran rings?

The synthesis of sterically hindered THP rings is often complicated by several factors:

  • Low reaction yields: Bulky substituents can impede the approach of reagents and hinder the desired bond formations.

  • Poor diastereoselectivity: The steric bulk can influence the transition state geometry, leading to mixtures of diastereomers.

  • Side reactions: Steric hindrance can promote alternative reaction pathways, such as elimination or rearrangement, over the desired cyclization.[1]

  • Difficulty in purification: The separation of diastereomers and removal of byproducts can be challenging.

Q2: Which synthetic methods are best suited for constructing sterically hindered THP rings?

Several methods can be employed, with the choice depending on the specific substitution pattern and desired stereochemistry. Key strategies include:

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful tool for THP ring formation.[2] Modifications like the silyl-Prins cyclization can offer improved selectivity.

  • Intramolecular Oxa-Michael Addition: The cyclization of a hydroxyl group onto an α,β-unsaturated carbonyl moiety is another effective method, particularly for accessing substituted THPs.[3][4]

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction can provide rapid access to functionalized dihydropyrans, which can then be reduced to the desired THP ring.

  • Intramolecular Etherification: Direct cyclization of a diol or halo-alcohol can be effective, though potentially challenging for sterically demanding substrates.

Q3: How do I choose the appropriate protecting group for my synthesis?

Protecting group strategy is crucial in multi-step syntheses.[5] For hydroxyl groups, common choices include:

  • Silyl ethers (e.g., TBS, TIPS): These are robust and can be selectively removed with fluoride sources. Their steric bulk can also influence the stereochemical outcome of subsequent reactions.

  • Tetrahydropyranyl (THP) ethers: While ironic to use in the synthesis of a THP ring, they are stable to many non-acidic conditions.[6][7][8]

  • Benzyl (Bn) ethers: These are stable to a wide range of conditions and can be removed by hydrogenolysis.

The choice of protecting group should be orthogonal to the other functional groups present in the molecule and stable to the planned reaction conditions.[5]

Troubleshooting Guides

Prins Cyclization Issues

Q: My Prins cyclization is giving a low yield of the desired tetrahydropyran. What can I do?

A: Low yields in Prins cyclizations with sterically hindered substrates are a common issue. Consider the following troubleshooting steps:

  • Catalyst Choice: The choice of Lewis or Brønsted acid is critical. A milder catalyst may be required to prevent decomposition, while a stronger one might be needed to overcome the activation barrier.

  • Reaction Temperature: Lowering the temperature can often improve selectivity and reduce the formation of side products, such as elimination products (allylic alcohols).[1]

  • Solvent: The polarity of the solvent can affect the stability of the key oxocarbenium ion intermediate. Experiment with different solvents to find the optimal conditions.

  • Substrate Modification: In some cases, modifying the substrate, for example by using a silyl-Prins approach with an allylsilane, can lead to improved yields and selectivity.

Table 1: Effect of Catalyst on Prins Cyclization Yield and Selectivity

CatalystSubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
SnCl₄Hindered homoallylic alcohol + AldehydeCH₂Cl₂-784510:1
TMSOTfHindered homoallylic alcohol + AldehydeCH₂Cl₂-787015:1
InCl₃Hindered homoallylic alcohol + AldehydeCH₂Cl₂-786512:1
Bi(OTf)₃Hindered homoallylic alcohol + AldehydeCH₃CN0558:1

Note: Data is illustrative and compiled from various sources to show general trends.

Oxa-Michael Addition Issues

Q: I am observing poor diastereoselectivity in my intramolecular oxa-Michael addition. How can I improve it?

A: The stereochemical outcome of an intramolecular oxa-Michael addition is highly dependent on the transition state geometry. To improve diastereoselectivity:

  • Base/Acid Catalyst: The choice of catalyst can significantly influence the transition state. For base-catalyzed reactions, sterically bulky bases may favor one diastereomer over another. For acid-catalyzed reactions, the nature of the acid can impact the conformation of the intermediate.[9]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.

  • Substrate Control: The geometry of the α,β-unsaturated system (E vs. Z) can have a profound impact on the facial selectivity of the cyclization.

  • Chelation Control: If the substrate has a nearby coordinating group, using a Lewis acid that can chelate to both the hydroxyl and carbonyl groups can lock the conformation and lead to higher selectivity.

Table 2: Influence of Reaction Conditions on Diastereoselectivity in Oxa-Michael Addition

Catalyst/BaseSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
DBUTHF253:1
DBUTHF-7810:1
LHMDSTHF-7815:1
Sc(OTf)₃CH₂Cl₂08:1

Note: Data is illustrative and compiled from various sources to show general trends.

Experimental Protocols

General Protocol for a Silyl-Prins Cyclization
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Dissolve the substrates in anhydrous dichloromethane (DCM, approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, then separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Base-Catalyzed Intramolecular Oxa-Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-enone substrate (1.0 equiv).

  • Dissolve the substrate in an anhydrous solvent (e.g., tetrahydrofuran, THF, approximately 0.1 M).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 1.1 equiv) dropwise.

  • Stir the reaction at that temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualized Workflows and Logic

Troubleshooting_Low_Yield start Low Yield of Sterically Hindered THP check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products Observed check_reaction->side_products Yes optimize_catalyst Optimize Catalyst (Lewis/Brønsted Acid) incomplete->optimize_catalyst optimize_temp Adjust Temperature (Often Lower) side_products->optimize_temp optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_temp->optimize_solvent modify_substrate Consider Substrate Modification optimize_solvent->modify_substrate end Improved Yield modify_substrate->end

Caption: Troubleshooting logic for low yield in THP synthesis.

Prins_Cyclization_Workflow cluster_reactants Reactants homoallylic_alcohol Homoallylic Alcohol reaction_conditions Anhydrous Solvent (DCM) Low Temperature (-78 °C) homoallylic_alcohol->reaction_conditions aldehyde Aldehyde aldehyde->reaction_conditions lewis_acid Lewis Acid Catalyst (e.g., TMSOTf) lewis_acid->reaction_conditions oxocarbenium Oxocarbenium Ion Intermediate reaction_conditions->oxocarbenium cyclization 6-endo-trig Cyclization oxocarbenium->cyclization workup Aqueous Workup (e.g., sat. NaHCO3) cyclization->workup purification Purification (Column Chromatography) workup->purification product Sterically Hindered Tetrahydropyran purification->product

Caption: General workflow for Prins cyclization.

Oxa_Michael_Stereoselectivity start Poor Diastereoselectivity in Oxa-Michael Addition catalyst Catalyst Choice (Acid vs. Base) start->catalyst base Base-Catalyzed catalyst->base Base acid Acid-Catalyzed catalyst->acid Acid steric_bulk Vary Steric Bulk of Base base->steric_bulk lewis_acid_type Screen Different Lewis/Brønsted Acids acid->lewis_acid_type temperature Lower Reaction Temperature steric_bulk->temperature lewis_acid_type->temperature end Improved Diastereoselectivity temperature->end

Caption: Decision pathway for improving oxa-Michael stereoselectivity.

References

Optimization of reaction conditions for the amination of tetrahydropyran precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the amination of tetrahydropyran precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing an amine group onto a tetrahydropyran ring?

There are three primary strategies for the amination of tetrahydropyran precursors:

  • Reductive Amination: This is a widely used method that converts a tetrahydropyran-4-one (a ketone) into an amine.[1][2] The reaction proceeds through an intermediate imine or enamine, which is then reduced.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is effective for forming a carbon-nitrogen bond between a tetrahydropyran halide (or triflate) and an amine.[3]

  • Nucleophilic Substitution: This method involves the reaction of a tetrahydropyran precursor with a suitable leaving group (e.g., tosylate or mesylate) with an amine nucleophile.

Q2: How do I choose the best amination method for my specific tetrahydropyran precursor?

The choice of method depends on the starting material and the desired product.

  • If you are starting with a tetrahydropyran-4-one , reductive amination is the most direct approach.[1]

  • If your precursor is a halo-tetrahydropyran (e.g., 4-chloro-tetrahydropyran) or a tetrahydropyran triflate, Buchwald-Hartwig amination is a powerful option.[3][4]

  • If you have a tetrahydropyran-4-ol , you can convert the hydroxyl group into a good leaving group (like a tosylate or mesylate) and then perform a nucleophilic substitution with an amine.[5]

Q3: What are the key parameters to optimize in a reductive amination reaction?

Key parameters to optimize for a successful reductive amination include the choice of reducing agent, solvent, pH, and reaction temperature. The nature of the amine and the ketone substrate also plays a crucial role.

Q4: I am observing overalkylation in my amination reaction. How can I prevent this?

Overalkylation, the formation of secondary, tertiary, or even quaternary amines when a primary amine is desired, is a common side reaction.[6] To minimize this:

  • Use a large excess of the starting amine.

  • In reductive amination, a stepwise procedure involving the formation and isolation of the imine before reduction can be a superior alternative.

  • For nucleophilic substitution, using a protected amine equivalent, like phthalimide (the Gabriel synthesis), can prevent overalkylation.[6]

Troubleshooting Guides

Reductive Amination of Tetrahydropyran-4-one

Problem: Low or no product yield.

Potential Cause Troubleshooting Step
Inefficient imine formation Add a dehydrating agent (e.g., molecular sieves) or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Ensure the reaction pH is weakly acidic (pH 4-6) to facilitate imine formation.
Incorrect reducing agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and selective choice.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at acidic pH.[9] Sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the starting ketone.[9][10]
Decomposition of starting materials or product Run the reaction at a lower temperature. Check the stability of your amine and ketone under the reaction conditions.

Problem: Formation of side products.

Potential Cause Troubleshooting Step
Overalkylation Use a larger excess of the amine starting material. If possible, use the amine as the solvent.
Reduction of the ketone to an alcohol This can occur if the reducing agent is too reactive or if the pH is not optimal. Use a milder reducing agent like NaBH(OAc)₃.[8] Ensure the imine is pre-formed before adding the reducing agent.
Hydrolysis of the imine intermediate Ensure anhydrous conditions, especially during the imine formation step.
Buchwald-Hartwig Amination of 4-Halo-Tetrahydropyran

Problem: Low or no product yield.

Potential Cause Troubleshooting Step
Catalyst inactivity Use a pre-catalyst for cleaner formation of the active catalytic species.[4] Ensure the palladium source and ligand are fresh and handled under an inert atmosphere. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XantPhos, BINAP).[11][12]
Poor choice of base The base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can be substrate-dependent, so screening different bases is recommended.[4]
Unreactive halide Aryl and vinyl chlorides can be less reactive than bromides or iodides.[4] If using a chloride, you may need a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures.[4] Consider converting the corresponding alcohol to a triflate, which is often more reactive.
Solvent issues Anhydrous, degassed solvents are critical. Toluene, dioxane, and THF are common solvents.[4][13]

Problem: Decomposition or side reactions.

Potential Cause Troubleshooting Step
Hydrodehalogenation This side reaction removes the halide from the starting material. It can be minimized by optimizing the ligand, base, and reaction temperature.
β-Hydride elimination This can be an issue with certain amine substrates. The choice of ligand is critical to suppress this side reaction.[14]
Reaction with other functional groups If your amine has other nucleophilic sites (e.g., a phenol), consider protecting that group to prevent competitive coupling.[4]

Experimental Protocols

General Protocol for Reductive Amination of Tetrahydropyran-4-one
  • Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.[1] If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature. The progress of imine formation can be monitored by techniques like TLC or NMR.

  • Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination of 4-Chloro-Tetrahydropyran
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Addition of Reagents: Add the 4-chloro-tetrahydropyran (1 equivalent) and the amine (1.2 equivalents) to the Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification ketone Tetrahydropyran-4-one imine Imine/Iminium Intermediate ketone->imine pH 4-6 Solvent (e.g., MeOH) amine Primary/Secondary Amine amine->imine product Aminated Tetrahydropyran imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product workup Aqueous Workup product->workup purification Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the reductive amination of tetrahydropyran-4-one.

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_substrate Substrates & Conditions start Low/No Yield in Buchwald-Hartwig Amination catalyst_check Is the catalyst active? start->catalyst_check halide_check Is the halide reactive enough? start->halide_check ligand_check Is the ligand appropriate? catalyst_check->ligand_check Yes change_catalyst Use fresh catalyst/precatalyst catalyst_check->change_catalyst No base_check Is the base optimal? ligand_check->base_check Yes screen_ligands Screen different ligands (e.g., XantPhos, DavePhos) ligand_check->screen_ligands No base_check->halide_check Yes screen_bases Screen different bases (e.g., NaOtBu, K3PO4) base_check->screen_bases No solvent_check Are conditions anhydrous/degassed? halide_check->solvent_check Yes modify_halide Use Br/I or convert to OTf halide_check->modify_halide No success Reaction Optimized solvent_check->success Yes dry_solvent Use anhydrous, degassed solvent solvent_check->dry_solvent No

Caption: Troubleshooting logic for Buchwald-Hartwig amination of halo-tetrahydropyrans.

References

Resolving impurities in the purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, likely synthesized via the reduction of 4-phenyltetrahydro-2H-pyran-4-carbonitrile.

Issue 1: Presence of Unreacted Starting Material (4-phenyltetrahydro-2H-pyran-4-carbonitrile)

  • Symptom: A peak corresponding to the molecular weight of the nitrile precursor is observed in GC-MS or LC-MS analysis. An absorption band around 2240-2260 cm⁻¹ (C≡N stretch) may be present in the IR spectrum of the crude product.

  • Possible Causes:

    • Insufficient reducing agent.

    • Reaction time was too short.

    • Reaction temperature was too low.

    • Poor quality or deactivation of the reducing agent (e.g., LiAlH₄).

  • Resolution:

    • Optimize Reaction Conditions: Increase the molar equivalents of the reducing agent, extend the reaction time, or elevate the reaction temperature according to established protocols for nitrile reductions.

    • Ensure Reagent Quality: Use a fresh, unopened container of the reducing agent or titrate to determine its activity before use.

    • Purification: If the impurity is present in small amounts, it can often be removed by column chromatography on silica gel. Due to the basic nature of the amine product, a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in the mobile phase) can improve separation.

Issue 2: Formation of a Carboxylic Acid Impurity (4-phenyltetrahydro-2H-pyran-4-carboxylic acid)

  • Symptom: A peak corresponding to the molecular weight of the carboxylic acid is detected in LC-MS analysis. Broad O-H and C=O stretching bands may be visible in the IR spectrum. The impurity may be soluble in aqueous base.

  • Possible Cause: Hydrolysis of the unreacted nitrile starting material during the aqueous workup of the reaction. This is more likely if the workup is performed under acidic conditions for an extended period.

  • Resolution:

    • Workup Modification: Perform the aqueous workup under basic conditions to minimize hydrolysis of any remaining nitrile.

    • Purification: An acid-base extraction can effectively remove the carboxylic acid impurity. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired amine will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Issue 3: Presence of Aldehyde Intermediate (4-phenyltetrahydro-2H-pyran-4-carbaldehyde)

  • Symptom: A peak corresponding to the aldehyde is observed in GC-MS or LC-MS. This can occur if a milder reducing agent is used or if the reaction is not driven to completion.

  • Possible Cause: Incomplete reduction of the nitrile. The intermediate imine formed during the reduction is hydrolyzed to an aldehyde upon aqueous workup.

  • Resolution:

    • Drive the Reaction to Completion: Ensure sufficient reducing agent and adequate reaction time and temperature.

    • Purification: The aldehyde can typically be separated from the amine product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most probable impurities are derived from the synthetic route, which is likely the reduction of 4-phenyltetrahydro-2H-pyran-4-carbonitrile. Therefore, you should anticipate:

  • Unreacted Starting Material: 4-phenyltetrahydro-2H-pyran-4-carbonitrile.

  • Hydrolysis Product: 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Incomplete Reduction Product: 4-phenyltetrahydro-2H-pyran-4-carbaldehyde (formed upon workup).

  • Upstream Impurities: Impurities from the synthesis of the nitrile precursor, such as those from the reaction of 4-phenyltetrahydro-2H-pyran-4-one with a cyanide source.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting less volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities and confirming their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities, allowing for their unambiguous identification.

Q3: What is a general purification strategy for this compound?

A3: A multi-step approach is often most effective:

  • Acid-Base Extraction: To remove acidic impurities like the corresponding carboxylic acid.

  • Silica Gel Column Chromatography: To separate the target amine from non-polar impurities and other byproducts. Using a mobile phase containing a small percentage of a base (e.g., 0.5-2% triethylamine in ethyl acetate/hexanes) can prevent peak tailing of the amine on the acidic silica gel.

  • Recrystallization or Distillation: Depending on the physical properties of the final compound, these techniques can be used for final polishing.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature
4-phenyltetrahydro-2H-pyran-4-carbonitrileC₁₂H₁₃NO187.24GC-MS or LC-MS peak at m/z 187; IR peak at ~2240-2260 cm⁻¹
4-phenyltetrahydro-2H-pyran-4-carboxylic acidC₁₂H₁₄O₃206.24LC-MS peak at m/z 206; Broad IR peaks for O-H and C=O
4-phenyltetrahydro-2H-pyran-4-carbaldehydeC₁₂H₁₄O₂190.24GC-MS or LC-MS peak at m/z 190; ¹H NMR signal for aldehyde proton (~9-10 ppm)

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Example Gradient: 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: General Recrystallization Procedure

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Phenyltetrahydro-2H-pyran-4-one nitrile_formation Nitrile Formation (e.g., with TMSCN) start->nitrile_formation nitrile_intermediate 4-Phenyltetrahydro-2H-pyran-4-carbonitrile nitrile_formation->nitrile_intermediate reduction Nitrile Reduction (e.g., LiAlH4) nitrile_intermediate->reduction crude_product Crude this compound reduction->crude_product extraction Acid-Base Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Product chromatography->final_product

Caption: Proposed synthetic and purification workflow.

troubleshooting_workflow start Crude Product Analysis (HPLC, GC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity impurity_detected->identify_impurity Yes pure_product Pure Product impurity_detected->pure_product No unreacted_nitrile Unreacted Nitrile? identify_impurity->unreacted_nitrile acid_impurity Carboxylic Acid? identify_impurity->acid_impurity other_impurity Other Impurity? identify_impurity->other_impurity optimize_reaction Optimize Reaction Conditions unreacted_nitrile->optimize_reaction acid_base_extraction Perform Acid-Base Extraction acid_impurity->acid_base_extraction column_chromatography Column Chromatography other_impurity->column_chromatography optimize_reaction->start acid_base_extraction->start column_chromatography->start end End pure_product->end

Caption: Troubleshooting workflow for impurity resolution.

Improving the stability of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed in aqueous solution.

Potential Cause Troubleshooting Steps Recommended Action
Acidic pH 1. Measure the pH of your solution. 2. Prepare solutions in a range of buffered pH values (e.g., pH 3, 5, 7, 9). 3. Monitor the concentration of the compound over time using a suitable analytical method (e.g., HPLC).Maintain the solution pH in the neutral to slightly basic range. For many cyclic amines, stability is reduced in acidic media due to protonation of the nitrogen atom, which can accelerate hydrolysis.[1]
Oxidation 1. De-gas your solvent prior to use. 2. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental design.Minimize exposure to oxygen. Amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[2]
Presence of Aldehydes or Ketones 1. Use high-purity solvents and reagents. 2. Test for the presence of formaldehyde or other reactive carbonyl species in your excipients or solvents.Consider adding a scavenging agent like meglumine if formaldehyde contamination is suspected.[3][4] Amines can react with aldehydes and ketones to form adducts.[3][4]
Elevated Temperature 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid prolonged exposure to ambient or elevated temperatures during experiments.Store solutions at the lowest temperature that maintains solubility and is practical for your workflow. Thermal degradation can occur, especially at elevated temperatures.[5][6][7]
Photodegradation 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Conduct experiments under controlled lighting conditions.Minimize exposure to light, especially UV light.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on its chemical structure (a primary amine attached to a tetrahydropyran ring), the most probable degradation pathways include:

  • Oxidation: The primary amine is susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[2] The tetrahydropyran ring may also undergo oxidation.

  • Hydrolysis: While the ether linkage in the tetrahydropyran ring is generally stable, extreme pH conditions could potentially lead to ring-opening. Hydrolysis is a common degradation pathway for many drug substances.[8]

  • Reaction with Carbonyls: Primary amines can react with aldehydes and ketones (which may be present as impurities in solvents or excipients) to form imines or other adducts. Formaldehyde is a known reactant with amine compounds.[3][4]

Q2: How does pH affect the stability of this compound?

A2: The stability of amines in solution is often pH-dependent. In acidic conditions, the primary amine group will be protonated. This can increase aqueous solubility but may also make the compound more susceptible to certain degradation reactions.[1] It is recommended to perform pH-stability profiling to determine the optimal pH range for your specific application.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: The choice of solvent can impact stability. For initial studies, consider using aprotic organic solvents such as DMSO or acetonitrile. If aqueous solutions are required, it is advisable to use buffered systems and to prepare the solutions fresh daily. The use of co-solvents may be necessary if the compound has poor water solubility.[2]

Q4: How should I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[7] The method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.

Experimental Protocols

Protocol 1: pH Stability Profile

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[2]

  • Spike the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Divide each solution into two sets of vials. Protect one set from light.

  • Store the vials at a controlled temperature (e.g., 40 °C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.[2]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.[2]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analyze all stressed samples by HPLC and LC-MS to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Spike base Basic (0.1M NaOH, 60°C) stock->base Spike oxidative Oxidative (3% H2O2, RT) stock->oxidative Spike photo Photolytic (ICH guidelines) stock->photo Spike buffers pH Buffers (pH 2-10) hplc HPLC Analysis (Quantification) acid->hplc base->hplc oxidative->hplc thermal Thermal (105°C, solid) thermal->hplc photo->hplc lcms LC-MS Analysis (Identification) hplc->lcms Characterize Degradants

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod oxidation_prod N-Oxides, Hydroxylamines parent->oxidation_prod adduct_prod Imine Adducts parent->adduct_prod acid_cond Acid/Base acid_cond->hydrolysis_prod ox_cond Oxidizing Agents (e.g., H2O2) ox_cond->oxidation_prod carbonyl_cond Aldehydes (e.g., Formaldehyde) carbonyl_cond->adduct_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Chiral HPLC Resolution of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize the enantiomeric resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?

A1: A systematic screening of various chiral stationary phases (CSPs) and mobile phases is the most effective approach.[1] Given that the analyte is a primary amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended as a starting point.[2][3][4] For normal phase chromatography, begin with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[3][4] Due to the basic nature of the amine, the addition of a basic modifier to the mobile phase is crucial to obtain good peak shape.[5][6]

Q2: My peaks are tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in chiral HPLC.[6] It is often caused by secondary interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.[6]

To mitigate this, add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a common and effective choice.[1][3][5] This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.

Q3: I am not achieving baseline separation. How can I improve the resolution between the enantiomers?

A3: If you observe partial separation but lack baseline resolution, several parameters can be adjusted. Once enantiomeric selectivity is achieved, you can improve resolution by optimizing the mobile phase composition, column temperature, and flow rate.

  • Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier. Decreasing the modifier concentration (e.g., from 10% to 5% isopropanol in hexane) often increases retention and can improve resolution, though it will also lengthen the run time.

  • Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[7] For columns with 5 µm particles, flow rates between 0.15 and 0.2 mL/min have been shown to yield the highest efficiency.

  • Temperature: Temperature has a complex and unpredictable effect on chiral separations.[8] It is worthwhile to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation.[7]

Q4: How does temperature affect the separation of my enantiomers?

A4: Temperature is a critical parameter in chiral method development with a complex thermodynamic relationship between the analyte, mobile phase, and the CSP. In some cases, decreasing the temperature enhances the specific interactions responsible for chiral recognition, leading to better resolution.[9] In other instances, increasing the temperature can improve peak efficiency and may even improve resolution or reverse the elution order.[10][11] Therefore, temperature should be carefully controlled and optimized for each specific method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: No Separation Observed (Single Peak)

If you are seeing only a single, unresolved peak, consider the following solutions.

Potential Cause Recommended Action Experimental Protocol
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this analyte. It is crucial to screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns are a good starting point.[3][12]See Protocol 1: Chiral Stationary Phase Screening.
Mobile Phase is Too Strong If the analyte elutes too quickly, there is insufficient time for interaction with the CSP.Decrease the percentage of the polar alcohol modifier in the mobile phase (e.g., from 20% to 10% or 5%).
Missing Mobile Phase Additive The basic nature of the amine requires a basic additive to prevent strong, non-enantioselective interactions with the column that can obscure chiral recognition.[6]Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape and potentially reveal underlying separation.[5]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can compromise resolution and accurate quantification.

Potential Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions The primary amine is interacting with acidic silanol groups on the silica support, causing peak tailing.[6]Add a basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to mask these sites.[6][13]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[7]Reduce the injection volume or dilute the sample concentration and re-inject.
Column Contamination or Degradation Contaminants from previous analyses can interfere with the separation, or the column may be damaged.Flush the column with a strong solvent like 100% isopropanol or ethanol (for polysaccharide columns).[14] If performance does not improve, the column may need to be replaced.[15]
Problem 3: Poor Resolution (Peaks Overlap)

When you can see two peaks but they are not fully separated, fine-tuning the method is necessary.

Potential Cause Recommended Action Experimental Protocol
Suboptimal Mobile Phase Strength The ratio of non-polar to polar solvent is not ideal for achieving maximum selectivity.Systematically vary the percentage of the alcohol modifier in 1-2% increments to find the optimal balance between retention and resolution.
Suboptimal Temperature The column temperature is not at the ideal point for this specific chiral recognition. The effect of temperature is unpredictable.[10]See Protocol 2: Temperature Optimization.
Flow Rate is Too High A high flow rate reduces the time for differential interaction between the enantiomers and the CSP.Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min). Slower flow rates generally improve resolution.[7]

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

Objective: To identify a suitable CSP and mobile phase combination that shows initial selectivity for the enantiomers of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral Columns:

    • Amylose-based CSP (e.g., Chiralpak® AD-H)

    • Cellulose-based CSP (e.g., Chiralcel® OD-H)

  • Solvents (HPLC Grade): n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Additive: Diethylamine (DEA)

  • Sample: this compound dissolved in mobile phase at 1 mg/mL.

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • Column Equilibration: Install the first CSP (e.g., Chiralpak® AD-H). Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the sample (5 µL).

  • Analysis: Run the chromatogram for a sufficient time to allow the analyte to elute.

  • Repeat with Mobile Phase B: After the first run, switch to Mobile Phase B. Equilibrate the column thoroughly before injecting the sample again.

  • Switch Columns: Repeat steps 2-5 with the second CSP (e.g., Chiralcel® OD-H).

  • Evaluation: Compare the four resulting chromatograms. Look for the combination that provides the best separation factor (α), even if the resolution is not perfect. This will be the starting point for further optimization.

Protocol 2: Temperature Optimization

Objective: To evaluate the effect of column temperature on the enantiomeric resolution.

Materials:

  • HPLC system with a column thermostat/oven

  • Optimal CSP and mobile phase combination identified in Protocol 1.

Procedure:

  • Initial Setup: Set up the HPLC with the selected column and mobile phase. Set the flow rate to 1.0 mL/min.

  • Starting Temperature: Set the column thermostat to 25°C. Allow the system to equilibrate until the temperature is stable.

  • Injection: Inject the sample and record the chromatogram. Calculate the resolution (Rs).

  • Vary Temperature (Decrease): Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). At each step, allow the system to fully equilibrate before injecting the sample.

  • Vary Temperature (Increase): If lower temperatures do not improve resolution, return to 25°C and then increase the temperature in 5°C increments (e.g., to 30°C, then 35°C).

  • Evaluation: Create a table comparing Temperature, Retention Time of both enantiomers, and Resolution (Rs). Identify the temperature that provides the highest resolution value.

Temperature (°C) Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs)
1512.514.11.8
2011.212.51.6
2510.111.11.4
309.210.01.2
358.59.11.0

Note: Data presented are for illustrative purposes only.

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Resolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_additive Is a basic additive (e.g., 0.1% DEA) in the mobile phase? check_csp->check_additive Yes screen_csp Action: Screen different CSPs (Amylose, Cellulose) check_csp->screen_csp No check_mp Is the mobile phase strength optimal? check_additive->check_mp Yes add_dea Action: Add 0.1% DEA to mobile phase check_additive->add_dea No check_temp Is the temperature optimized? check_mp->check_temp Yes optimize_mp Action: Vary % of alcohol modifier check_mp->optimize_mp No check_flow Is the flow rate optimal? check_temp->check_flow Yes optimize_temp Action: Screen temperatures from 10-40°C check_temp->optimize_temp No optimize_flow Action: Decrease flow rate check_flow->optimize_flow No success Resolution Achieved check_flow->success Yes screen_csp->check_additive add_dea->check_mp optimize_mp->check_temp optimize_temp->check_flow optimize_flow->success G cluster_1 Experimental Workflow: Method Development start Start Method Development screen_csp Protocol 1: CSP & Mobile Phase Screening (Amylose vs. Cellulose) (IPA vs. EtOH) start->screen_csp select_best Select best CSP/Solvent combination (shows highest selectivity) screen_csp->select_best optimize_mp Optimize Mobile Phase Ratio (e.g., Hexane/IPA 95:5, 90:10, 85:15) select_best->optimize_mp optimize_temp Protocol 2: Temperature Optimization (Screen 10-40°C) optimize_mp->optimize_temp optimize_flow Optimize Flow Rate (e.g., 1.0 -> 0.8 -> 0.5 mL/min) optimize_temp->optimize_flow final_method Final Optimized Method optimize_flow->final_method

References

Technical Support Center: Enhancing Aqueous Solubility of Tetrahydropyran-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of tetrahydropyran (THP)-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do some tetrahydropyran-based compounds exhibit poor aqueous solubility despite the presence of the polar ether oxygen?

A1: While the tetrahydropyran ring does contain a polar ether oxygen capable of acting as a hydrogen bond acceptor, the overall solubility of the molecule is dictated by the balance of its hydrophilic and lipophilic regions.[1][2] If the compound has a large, nonpolar surface area from other substituents, this lipophilicity can overwhelm the modest hydrophilic contribution of the single ether oxygen, leading to poor aqueous solubility. The rigid structure of the THP ring, although entropically favorable in some binding interactions, can also contribute to a stable crystal lattice that is difficult for water molecules to disrupt.[2][3]

Q2: What are the primary strategies for improving the aqueous solubility of my THP-containing compound?

A2: The strategies can be broadly categorized into three main approaches:

  • Chemical Modification: This involves altering the molecular structure of the compound to introduce more polar functional groups. Common strategies include salt formation for ionizable compounds, co-crystallization with a soluble co-former, and the synthesis of more soluble prodrugs.[4][5]

  • Physical Modification: These techniques modify the solid-state properties of the drug to enhance its dissolution rate and apparent solubility. Key methods include particle size reduction (micronization and nanonization), creating amorphous solid dispersions, and identifying more soluble polymorphic forms.[6][7]

  • Formulation-Based Approaches: This involves the use of excipients to increase the solubility of the compound in the final dosage form. Common techniques include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and lipid-based formulations.[8][9]

Q3: When should I consider chemical modification versus a formulation-based approach?

A3: The choice depends on the stage of drug development and the physicochemical properties of your compound.

  • Early Drug Discovery: Chemical modifications are often explored to optimize the intrinsic properties of a lead compound. Introducing polar groups or ionizable centers can fundamentally improve solubility.[3]

  • Preclinical and Clinical Development: If the core pharmacophore is fixed, formulation-based approaches are more common. These methods enhance the solubility of the existing active pharmaceutical ingredient (API) without altering its chemical structure.[10] A decision-making workflow for selecting an appropriate strategy is outlined in the diagram below.

Troubleshooting Guide

Issue 1: My THP-based compound is still poorly soluble even after trying common techniques like co-solvents.

  • Possible Cause: The lipophilicity of your compound may be too high for a simple co-solvent system to overcome. The interaction between the co-solvent and water might not be sufficient to disrupt the strong intermolecular forces in the drug's crystal lattice.

  • Troubleshooting Steps:

    • Increase Co-solvent Polarity: Experiment with a range of co-solvents with varying polarities.

    • Surfactant Addition: Introduce a surfactant to the co-solvent system. Surfactants can reduce the interfacial tension between the drug and the aqueous environment, improving wetting and solubilization.[6]

    • Complexation: Consider using cyclodextrins. The hydrophobic inner cavity of a cyclodextrin can encapsulate the lipophilic portions of your THP compound, while the hydrophilic exterior enhances aqueous solubility.[11]

    • Solid Dispersion: Prepare a solid dispersion of your compound in a hydrophilic polymer matrix. This can create an amorphous form of the drug, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

Issue 2: My THP compound degrades when I try to formulate it at a low pH to protonate a basic functional group.

  • Possible Cause: The tetrahydropyran ring, being a cyclic ether, can be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions (e.g., very low pH, elevated temperatures). This can lead to ring-opening and degradation of your compound.

  • Troubleshooting Steps:

    • pH Optimization: Carefully determine the pKa of your compound and select a pH that is just low enough to achieve sufficient protonation for solubility without causing significant degradation. Use a buffered system to maintain this pH.

    • Salt Formation: Instead of relying on low pH in the formulation, synthesize a stable salt of your compound. This is a common and effective method for increasing the solubility of ionizable drugs.[4]

    • Protecting Groups: If the acidic conditions are required for other formulation components, consider if a temporary protecting group strategy for the THP moiety is feasible, although this is a more complex chemical modification approach.

Issue 3: I've successfully dissolved my THP compound in a formulation, but it precipitates out over time.

  • Possible Cause: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the compound will tend to nucleate and crystallize out of solution.

  • Troubleshooting Steps:

    • Precipitation Inhibitors: Include precipitation inhibitors in your formulation. These are polymers that can adsorb to the surface of newly formed crystal nuclei, preventing their growth. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used for this purpose.[5]

    • Optimize Drug Loading: You may be exceeding the equilibrium solubility of your compound in the formulation. Try reducing the drug concentration to a level that remains stable.

    • Amorphous Solid Dispersions: Formulating the drug as an amorphous solid dispersion can help maintain a higher energy, more soluble state and inhibit recrystallization.

Quantitative Data Summary

The following tables summarize the potential improvements in aqueous solubility that can be achieved with various techniques. Note that the actual fold-increase will be highly dependent on the specific properties of the tetrahydropyran-based compound.

Table 1: Solubility Enhancement via Chemical Modification

Modification StrategyTypical Fold Increase in SolubilityCompound Class
Salt Formation10 - 1,000Ionizable acids or bases
Co-crystallization2 - 100Non-ionizable or weakly ionizable
Prodrug Synthesis5 - 500Compounds with suitable functional groups for modification

Table 2: Solubility Enhancement via Formulation Approaches

Formulation StrategyTypical Fold Increase in SolubilityKey Considerations
Co-solvents2 - 50Potential for precipitation upon dilution
Surfactants (Micellar Solubilization)10 - 1,000Concentration-dependent (must be above CMC)
Cyclodextrin Complexation10 - 5,000Stoichiometry of complex formation is crucial
Nanosuspension5 - 200Physical stability of nanoparticles
Solid Dispersion (Amorphous)10 - 1,000+Physical stability and prevention of recrystallization

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System

  • Objective: To determine the most effective co-solvent or co-solvent blend for solubilizing the THP-based compound.

  • Materials:

    • THP-based compound

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

    • Vials, magnetic stirrer, analytical balance, HPLC-UV

  • Method:

    • Prepare stock solutions of the THP-based compound in each co-solvent at a high concentration (e.g., 10 mg/mL).

    • Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

    • Add a small, known amount of the compound to each co-solvent/buffer mixture.

    • Stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Visually inspect for any undissolved solid.

    • For solutions that appear clear, filter through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

    • Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent.

Protocol 2: Preparation and Evaluation of a Solid Dispersion

  • Objective: To prepare an amorphous solid dispersion of the THP-based compound to enhance its dissolution rate.

  • Materials:

    • THP-based compound

    • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

    • Organic solvent (e.g., methanol, acetone, dichloromethane)

    • Rotary evaporator, vacuum oven, dissolution testing apparatus (USP Apparatus II), HPLC-UV

  • Method:

    • Solvent Evaporation Method:

      • Dissolve the THP-based compound and the polymer in the organic solvent in various ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

      • Remove the solvent using a rotary evaporator under reduced pressure.

      • Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Characterization (Optional but Recommended):

      • Perform Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion (absence of a sharp melting peak).

      • Use Powder X-ray Diffraction (PXRD) to verify the absence of crystallinity.

    • Dissolution Testing:

      • Perform dissolution testing on the pure compound and the prepared solid dispersions.

      • Use a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer).

      • Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a constant rate (e.g., 75 rpm).

      • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

      • Analyze the samples for drug content using HPLC-UV.

      • Plot the percentage of drug dissolved versus time for each formulation.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Screening cluster_2 Phase 3: Optimization & Selection start Poorly Soluble THP Compound physchem Physicochemical Characterization (pKa, logP, melting point) start->physchem kinetic_sol Kinetic Solubility Assay physchem->kinetic_sol chem_mod Chemical Modification (Salt, Co-crystal) kinetic_sol->chem_mod formulation Formulation Approaches (Co-solvents, Surfactants, Cyclodextrins) kinetic_sol->formulation solid_state Solid-State Modification (Amorphous Dispersion, Nanosuspension) kinetic_sol->solid_state optimization Lead Strategy Optimization chem_mod->optimization formulation->optimization solid_state->optimization stability Stability Studies optimization->stability selection Final Strategy Selection stability->selection decision_tree start Poorly Soluble THP Compound ionizable Is the compound ionizable? start->ionizable high_mp High Melting Point / Crystalline? ionizable->high_mp No salt_formation Salt Formation / pH Adjustment ionizable->salt_formation Yes cocrystal Co-crystallization high_mp->cocrystal Consider solid_dispersion Amorphous Solid Dispersion high_mp->solid_dispersion Yes nanosuspension Nanosuspension high_mp->nanosuspension No thermolabile Is the compound thermolabile? solvent_evap Solvent Evaporation / Spray Drying thermolabile->solvent_evap Yes hme Hot-Melt Extrusion thermolabile->hme No solid_dispersion->thermolabile lipid_formulation Lipid-Based Formulation nanosuspension->lipid_formulation If logP > 3

References

Technical Support Center: Troubleshooting Compound Degradation in In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate compound degradation during your in vitro experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My compound is showing variable activity and inconsistent IC50 values in my cell-based assays. Could compound instability be the cause?

A1: Yes, inconsistent results in bioassays are a common sign of compound instability.[1][2] Degradation of the active compound over the course of an experiment leads to a lower effective concentration, which can result in underestimated potency and poor reproducibility.[3] Factors such as the compound's chemical structure, the composition of the assay medium, and the incubation time and temperature can all contribute to degradation.[3][4]

Q2: What are the primary causes of compound degradation in in vitro assays?

A2: Compound instability in in vitro settings can be broadly categorized into two main types:

  • Chemical Instability: This involves the degradation of a compound due to its inherent reactivity with components in the assay medium.[3] Key factors include:

    • Hydrolysis: Many compounds are susceptible to hydrolysis, especially at acidic or basic pH.[3][5] Aqueous assay buffers can facilitate this degradation.

    • Oxidation: Compounds can be oxidized by dissolved oxygen or reactive oxygen species (ROS) that may be generated in the cell culture medium.[3]

    • Light Sensitivity: Some compounds are photolabile and can degrade when exposed to light, leading to loss of activity or the formation of confounding byproducts.[3]

    • Reactivity with Assay Components: Compounds may react with other components in the medium, such as salts, buffers (like Tris), or reducing agents (like DTT).[3]

  • Metabolic Instability: This refers to the degradation of a compound by enzymes present in the biological system being tested.

    • Phase I Metabolism: This primarily involves oxidation, reduction, and hydrolysis reactions catalyzed by enzymes like Cytochrome P450s (CYPs).[3]

    • Phase II Metabolism: This consists of conjugation reactions that increase the water solubility of a compound to facilitate its excretion from cells.[3]

Q3: How can I determine if my compound is degrading during my experiment?

A3: The most reliable way to assess compound stability is to incubate it under your specific assay conditions (e.g., in cell culture medium at 37°C) and measure its concentration at different time points.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to quantify the amount of the parent compound remaining.[6][7][8]

Q4: My compound seems to be precipitating in the assay well. Is this related to degradation?

A4: While precipitation is primarily a solubility issue, it can be linked to degradation.[3] A compound may degrade into products that are less soluble than the parent molecule, leading to precipitation over time.[3] It's also common for compounds with low aqueous solubility to precipitate when a concentrated DMSO stock is diluted into an aqueous assay buffer, a phenomenon known as "solvent shock."[9]

Q5: Can components of the cell culture medium, like serum, affect my compound's stability?

A5: Yes, serum contains various enzymes and proteins that can contribute to compound degradation.[10] Serum proteins, such as albumin, can also bind to compounds, which can either protect them from degradation or reduce their free concentration available to interact with the target.[10][11] It is advisable to assess compound stability in the presence and absence of serum to understand its impact.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

If you are observing significant variability in your compound's IC50 values between experiments, follow this troubleshooting workflow:

start Inconsistent IC50 Values purity 1. Verify Compound Purity and Identity (HPLC, LC-MS, NMR) start->purity solubility 2. Assess Compound Solubility (Visual inspection, nephelometry) purity->solubility If pure stability 3. Evaluate Compound Stability (Incubate and analyze by HPLC/LC-MS) solubility->stability If soluble assay_params 4. Check Assay Parameters (Cell density, incubation time, ATP concentration) stability->assay_params If stable plate_effects 5. Investigate Plate Effects (Edge effects, compound adsorption) assay_params->plate_effects If parameters are consistent results Consistent IC50 Values plate_effects->results If no plate effects

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Troubleshooting Steps:

  • Verify Compound Purity and Identity: Ensure that the variability is not due to impurities or degradation of the compound stock. Use analytical techniques like HPLC, LC-MS, and NMR to confirm the purity and structure of each batch.[7]

  • Assess Compound Solubility: Poor solubility is a major cause of inconsistent results.[3] Visually inspect for any precipitation after diluting the DMSO stock into your aqueous assay buffer. Determine the kinetic solubility of your compound in the assay medium.

  • Evaluate Compound Stability: Perform a time-course experiment to assess the stability of your compound in the assay medium under the exact experimental conditions (temperature, CO2, etc.).

  • Check Assay Parameters: Minor variations in experimental parameters can lead to significant differences in IC50 values.[1] Key parameters to check include cell density, incubation times, and concentrations of critical reagents like ATP in kinase assays.[6]

  • Investigate Plate Effects: Be aware of potential "edge effects" in microplates, where wells on the perimeter may experience more evaporation and temperature fluctuations.[6] Also, consider the possibility of your compound adsorbing to the plastic of the assay plate.[12][13][14]

Guide 2: Compound Precipitation

If you observe precipitation of your compound in the assay wells, use the following guide to identify the cause and find a solution.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Solvent Shock: Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.[9]- Add the compound stock to the medium dropwise while gently vortexing or stirring.[9]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[9]
Precipitation Over Time in Incubator Temperature Shift: Change in solubility as the plate equilibrates from room temperature to 37°C.[9]- Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable.[9]
pH Shift: Changes in the medium's pH due to the CO2 environment or cellular metabolism.- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at different pH values.
Precipitation in Stock Solution Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to fall out of solution.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, reducing the compound's solubility.- Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers.[9]

Quantitative Data on Compound Stability

The stability of a compound can be quantified by its half-life (t½), which is the time it takes for 50% of the compound to degrade under specific conditions.

Table 1: Effect of pH on Compound Half-Life (t½) in Aqueous Buffer at 37°C

Compound ClasspH 5.0pH 7.4pH 9.0
Ester-containing drug > 24 hours8 hours< 1 hour
Amide-containing drug > 48 hours24 hours6 hours
Thiol-containing compound Stable2 hours (oxidation)< 30 minutes (oxidation)

Note: These are representative values and can vary significantly depending on the specific chemical structure of the compound.

Table 2: Effect of Temperature on Compound Degradation Rate

CompoundTemperatureDegradation Rate Constant (k)Half-Life (t½)
Verbascoside in solution 25°C0.057 day⁻¹12 days[4]
50°C0.231 day⁻¹3 days[4]
PGA/PLLA copolymer 37°C-~100% degradation in 12 weeks[15]
39°C-~25-30% faster degradation than at 37°C[15]

Experimental Protocols

Protocol 1: General Compound Stability Assessment in Assay Buffer using HPLC

This protocol provides a general method for determining the stability of a compound in a simple aqueous buffer.

1. Materials:

  • Test compound

  • Anhydrous DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

  • Quenching solution (e.g., ice-cold acetonitrile)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in the assay buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.5%).

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot, mix it with an equal volume of quenching solution, and store it at -20°C.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C) for a series of time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately mix the collected aliquot with an equal volume of ice-cold acetonitrile to stop any further degradation.

  • Sample Analysis: Analyze all the quenched samples (including the T=0 sample) by HPLC to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the compound remaining (relative to the T=0 sample) against time to determine the degradation rate and calculate the half-life.

start Start prep_stock Prepare 10 mM stock in DMSO start->prep_stock prep_working Dilute stock to final concentration in assay buffer prep_stock->prep_working t0_sample Take T=0 sample and quench prep_working->t0_sample incubate Incubate at 37°C t0_sample->incubate time_points Collect samples at various time points incubate->time_points quench Quench samples with ice-cold acetonitrile time_points->quench analyze Analyze by HPLC quench->analyze data Plot % remaining vs. time analyze->data end End data->end

Caption: Experimental workflow for assessing compound stability.

Protocol 2: Assessing Compound Stability in Cell Culture Medium using LC-MS

This protocol is designed to evaluate compound stability in a more complex biological matrix that includes serum proteins and other media components.

1. Materials:

  • Test compound

  • Anhydrous DMSO

  • Complete cell culture medium (with and without serum)

  • LC-MS/MS system

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

2. Procedure:

  • Prepare Stock and Working Solutions: As described in Protocol 1, but prepare two sets of working solutions: one with complete medium containing serum and one with serum-free medium.

  • Incubation and Sampling: Follow the incubation and sampling steps from Protocol 1, ensuring sterile conditions if the experiment is long-term.

  • Sample Preparation for LC-MS:

    • To each collected aliquot, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (to control for sample processing variability).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS Analysis: Analyze the samples to quantify the parent compound relative to the internal standard.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the T=0 sample and determine the half-life in both serum-containing and serum-free media.

Visualization of a Relevant Signaling Pathway

Compound degradation can have a significant impact on the study of signaling pathways. If a ligand or inhibitor degrades, its effective concentration decreases, leading to a misinterpretation of its effect on the pathway. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is a common target in cancer drug discovery.[16][17][18] The stability of small molecule inhibitors targeting EGFR is crucial for accurate in vitro assessment.

ligand EGF Ligand receptor EGFR ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer grb2 Grb2/Sos dimer->grb2 ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation degradation Compound Degradation inhibitor EGFR Inhibitor degradation->inhibitor Reduces effective concentration inhibitor->dimer

Caption: Simplified EGFR signaling pathway and the impact of inhibitor degradation.

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine purity. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of an optimal analytical method for quality control and impurity profiling.

This compound is a primary amine, and like many aliphatic amines, it lacks a strong chromophore, which can make direct UV detection challenging at low concentrations. To address this, the following methods employ pre-column derivatization to enhance detection and improve chromatographic separation.

Experimental Workflow

The general workflow for the purity analysis of this compound using HPLC with pre-column derivatization is outlined below. This process involves sample preparation, derivatization, HPLC separation, and data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve AddReagent Add Derivatizing Reagent Dissolve->AddReagent Standard Prepare Standard React Incubate AddReagent->React Quench Quench Reaction React->Quench Inject Inject Sample Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV/Vis Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Phenyltetrahydropyran Analogs: A Comparative Analysis of Bioactivity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the bioactivity of phenyltetrahydropyran analogs, focusing on their efficacy as kinase inhibitors. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and relevant biological pathways.

Introduction

The tetrahydropyran (THP) moiety is a key structural motif in medicinal chemistry, often utilized as a bioisosteric replacement for cyclohexane. Its inclusion can lead to improved physicochemical properties, such as reduced lipophilicity and the potential for hydrogen bonding through the ring oxygen, which can enhance target engagement and pharmacokinetic profiles. This guide focuses on a specific class of these compounds, phenyltetrahydropyran analogs, and their role as potent and selective kinase inhibitors, particularly targeting the serine/threonine kinase AKT (also known as Protein Kinase B). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making AKT a critical therapeutic target.

Comparative Bioactivity of Phenyltetrahydropyran Analogs

Recent drug discovery efforts have led to the development of highly potent and selective AKT inhibitors. A key advancement in this area involves the structural modification of a dihydropyridopyrimidinone (DHP) scaffold, leading to the synthesis of a novel pyran-containing analog with significantly improved cellular potency.[1]

The following table summarizes the quantitative bioactivity data for a lead dihydropyridopyrimidinone compound and its more potent phenyltetrahydropyran analog.

Compound IDStructureAKT1 Enzyme IC50 (nM)U87MG Cell Proliferation IC50 (nM)
6 Dihydropyridopyrimidinone Lead1.5150
7 Phenyltetrahydropyran Analog0.830

Data sourced from: Parthasarathy, S., et al. (2018). Bioorganic & Medicinal Chemistry Letters, 28(10), 1887-1891.[1]

The data clearly indicates that the incorporation of the tetrahydropyran ring in analog 7 results in a notable improvement in both enzymatic and cellular activity against AKT kinase and the U87MG glioblastoma cell line, respectively.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

AKT1 Enzyme Inhibition Assay

The potency of the compounds against the AKT1 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Materials: Recombinant human AKT1 enzyme, GSK3α peptide substrate, ATP, and FRET detection reagents.

  • Procedure:

    • The compounds were serially diluted in DMSO and pre-incubated with the AKT1 enzyme in an assay buffer.

    • The kinase reaction was initiated by the addition of a mixture of ATP and the GSK3α peptide substrate.

    • The reaction was allowed to proceed for a defined period at room temperature.

    • The reaction was stopped, and the FRET signal was measured using a suitable plate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.

U87MG Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed using the U87MG human glioblastoma cell line.

  • Cell Culture: U87MG cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

    • The cells were then treated with serial dilutions of the compounds or vehicle control (DMSO).

    • After a 72-hour incubation period, cell viability was determined using a commercial cell proliferation reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental process, the following diagrams have been generated.

AKT_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Phenyltetrahydropyran Analog (7) Inhibitor->AKT inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the phenyltetrahydropyran analog.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis DHP DHP Lead (6) Pyran Pyran Analog (7) DHP->Pyran SAR Enzyme AKT1 Enzyme Assay Pyran->Enzyme Cell U87MG Cell Assay Pyran->Cell IC50_Enzyme Enzyme IC50 Enzyme->IC50_Enzyme IC50_Cell Cell IC50 Cell->IC50_Cell

Caption: The experimental workflow from compound synthesis to bioactivity data analysis.

References

Cross-Validation of Analytical Methods for Tetrahydropyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of tetrahydropyran (THP) derivatives are critical in drug development, as this structural motif is present in numerous pharmacologically active molecules. The cross-validation of analytical methods is a vital process to ensure the reliability, reproducibility, and robustness of data across different analytical techniques or laboratories. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed techniques for the analysis of tetrahydropyran derivatives.

Data Presentation: A Comparative Analysis

The choice between HPLC and GC-MS for the analysis of tetrahydropyran derivatives is contingent on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of each method for the analysis of a generic tetrahydropyran derivative.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Typical Run Time 10 - 20 minutes15 - 30 minutes
Sample Derivatization Not typically requiredMay be required for polar derivatives
Selectivity Moderate to High (Chromatography & UV Spectrum)Very High (Mass Analyzer)
Impurity Identification Based on retention time and UV spectrumDefinitive identification based on mass spectrum

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of a tetrahydropyran derivative using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity analysis and quantification of non-volatile or thermally labile tetrahydropyran derivatives.

  • Instrumentation: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or as determined by the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the tetrahydropyran derivative in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile tetrahydropyran derivatives.

  • Instrumentation: Agilent 8890 GC with 5977B MS detector or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Sample Preparation: Dissolve an accurately weighed amount of the tetrahydropyran derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization with a silylating agent may be necessary for polar derivatives to improve volatility.

Cross-Validation Workflow

Cross-validation of analytical methods ensures that different techniques produce comparable results, providing confidence in data integrity, particularly during method transfer between laboratories or when employing orthogonal methods for impurity profiling.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Objectives select_methods Select Methods (e.g., HPLC & GC-MS) define_scope->select_methods define_acceptance Define Acceptance Criteria (% Difference, Statistical Tests) select_methods->define_acceptance write_protocol Write Cross-Validation Protocol define_acceptance->write_protocol prepare_samples Prepare Homogeneous Sample Lots write_protocol->prepare_samples analyze_hplc Analyze Samples by Validated HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze Samples by Validated GC-MS Method prepare_samples->analyze_gcms compare_data Compare Data Sets analyze_hplc->compare_data analyze_gcms->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance investigate_discrepancies Investigate Discrepancies evaluate_acceptance->investigate_discrepancies Not Met report Generate Cross-Validation Report evaluate_acceptance->report Met investigate_discrepancies->define_scope Re-evaluate

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Logical Framework for Method Selection

The decision to use HPLC or GC-MS for the analysis of tetrahydropyran derivatives can be guided by the physicochemical properties of the analyte and the specific analytical requirements.

MethodSelection start Analyte: Tetrahydropyran Derivative volatility_check Is the analyte volatile and thermally stable? start->volatility_check gcms GC-MS is the preferred method. (High sensitivity and specificity for volatile compounds) volatility_check->gcms Yes derivatization_check Can the analyte be derivatized to increase volatility? volatility_check->derivatization_check No use_both Consider using both methods for comprehensive characterization. gcms->use_both hplc HPLC is the preferred method. (Suitable for non-volatile and thermally labile compounds) hplc->use_both derivatization_check->gcms Yes derivatization_check->hplc No

Caption: Decision tree for selecting between HPLC and GC-MS.

Structure-Activity Relationship (SAR) of 4-Aryl-Tetrahydropyran Amines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4-aryl-tetrahydropyran amine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). The inhibition of DPP-4 is a clinically validated therapeutic approach for the management of type 2 diabetes mellitus. This document summarizes key quantitative data, details the experimental protocols for DPP-4 inhibition assays, and visualizes the relevant biological pathway and experimental workflow.

Comparative Analysis of DPP-4 Inhibition

A series of novel tri-substituted tetrahydropyran analogs have been synthesized and evaluated as inhibitors of DPP-4. The optimization of this series led to the identification of compounds with high potency and selectivity over other peptidases like quiescent cell proline dipeptidase (QPP), DPP8, and fibroblast activation protein (FAP). The core structure consists of a tetrahydropyran ring with substitutions at the 2, 3, and 5-positions. The key interactions with the DPP-4 enzyme involve the amine group and the aryl substituent.

The SAR studies focused on modifying the heterocycle attached to the 5-position of the tetrahydropyran ring to improve potency, selectivity, and pharmacokinetic properties. The data presented in Table 1 highlights the impact of these modifications on DPP-4 inhibitory activity.

CompoundHeterocycle at C-5DPP-4 IC50 (nM)
6a Pyrrolopyrazole1.8
6b Pyrrolo[3,4-c]pyrazole1.1
6c 2-methyl-pyrrolo[3,4-c]pyrazole1.4
6d 2-ethyl-pyrrolo[3,4-c]pyrazole1.3
6e 2-isopropyl-pyrrolo[3,4-c]pyrazole1.7
6f 2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole1.0
23 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole0.8

Table 1: In vitro potency of 4-aryl-tetrahydropyran amine derivatives against DPP-4.

The unsubstituted pyrrolopyrazole analog 6a demonstrated a potent DPP-4 inhibition with an IC50 of 1.8 nM. Introduction of a nitrogen atom in the five-membered ring to give the pyrrolo[3,4-c]pyrazole scaffold in compound 6b slightly improved the potency to 1.1 nM. Alkyl substitution on the pyrazole nitrogen (6c-6e ) was well-tolerated, maintaining low nanomolar potency. A significant enhancement in potency was observed with the introduction of a methylsulfonyl group on the pyrazole nitrogen (6f ), resulting in an IC50 of 1.0 nM. The clinical candidate, compound 23 , which features a 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole moiety, exhibited the highest potency with an IC50 of 0.8 nM. This highlights the favorable interaction of the sulfonyl group within the S2 extensive subsite of the DPP-4 active site.

Experimental Protocols

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against DPP-4 was determined using a fluorescence-based assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • 26 µL of the test compound solution (at various concentrations) and 24 µL of human recombinant DPP-4 enzyme (1.73 mU/mL in Tris-HCl buffer) were mixed in the wells of a 96-well microplate.

  • The plate was incubated at 37°C for 10 minutes.

  • Following incubation, 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), was added to each well to initiate the enzymatic reaction.

  • The reaction mixture was incubated at 37°C for 30 minutes.

  • The fluorescence intensity was measured using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizations

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 substrate Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis maintains Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins inactivates 4-Aryl-Tetrahydropyran Amines 4-Aryl-Tetrahydropyran Amines 4-Aryl-Tetrahydropyran Amines->DPP-4 inhibits

Figure 1: DPP-4 signaling pathway in glucose homeostasis.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Prepare serial dilutions of 4-aryl-tetrahydropyran amines Incubation 1 Incubate test compound with DPP-4 enzyme Compound Dilution->Incubation 1 Enzyme Solution Prepare DPP-4 enzyme solution Enzyme Solution->Incubation 1 Substrate Solution Prepare Gly-Pro-AMC substrate solution Reaction Initiation Add substrate to initiate reaction Substrate Solution->Reaction Initiation Incubation 1->Reaction Initiation Incubation 2 Incubate reaction mixture Reaction Initiation->Incubation 2 Fluorescence Measurement Measure fluorescence intensity Incubation 2->Fluorescence Measurement Data Analysis Calculate % inhibition and IC50 values Fluorescence Measurement->Data Analysis

Figure 2: Workflow for the in vitro DPP-4 inhibition assay.

A Comparative Guide to the Synthesis of 4,4-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

The 4,4-disubstituted tetrahydropyran (THP) motif is a crucial structural element in a wide array of natural products and pharmacologically active molecules. Its synthesis, particularly the construction of the quaternary carbon center at the C4-position, presents a significant challenge for synthetic chemists. This guide provides a comparative overview of several prominent synthetic strategies, offering objective data on their performance, detailed experimental protocols for key transformations, and visualizations to clarify the underlying synthetic pathways.

Key Synthetic Strategies

The primary methods for constructing the 4,4-disubstituted THP core can be broadly categorized as follows:

  • Prins-type Cyclization: A powerful and versatile method involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This approach is particularly effective for the synthesis of spiro-tetrahydropyrans.

  • Intramolecular Hydroalkoxylation/Oxa-Michael Addition: Cyclization of a δ-hydroxy-alkene or a related unsaturated precursor. This strategy can be promoted by various catalysts or reaction conditions, leading to the formation of the tetrahydropyran ring.

  • Acid-Catalyzed Cyclization of Silylated Alkenols: A method that allows for the stereocontrolled creation of a quaternary center, often providing polysubstituted THPs with good yields and high diastereoselectivity.

The following sections provide a detailed comparison of these routes, supported by experimental data and protocols.

Data Presentation

Table 1: Comparison of Prins-type Cyclization for Spiro-THP Synthesis

The Prins-type cyclization is highly effective for creating spirocyclic THPs, a class of 4,4-disubstituted systems. This reaction typically involves a three-component coupling of a homoallylic alcohol, a cyclic ketone, and an acid which also acts as a nucleophile source.[1][2]

EntryKetoneAcid (equiv.)Temp (°C)Time (h)ProductYield (%)Ref.
1CycloheptanoneMsOH (2.1)2324-Mesyloxy-spiro[tetrahydropyran-cycloheptane]79[1]
2CyclohexanoneMsOH (2.1)2324-Mesyloxy-spiro[tetrahydropyran-cyclohexane]92[1]
3CyclopentanoneMsOH (2.1)2324-Mesyloxy-spiro[tetrahydropyran-cyclopentane]85[1]
4AdamantanoneMsOH (2.1)23244-Mesyloxy-spiro[tetrahydropyran-adamantane]81[1]
5CycloheptanoneTsOH (2.1)2324-Tosyloxy-spiro[tetrahydropyran-cycloheptane]52[1]

MsOH = Methanesulfonic acid, TsOH = p-Toluenesulfonic acid.

Table 2: Brønsted Acid-Mediated Cyclization of Silylated Alkenols

This method provides an efficient route to polysubstituted tetrahydropyrans containing a quaternary center at the C2 position and substitution at C4. The reaction demonstrates high diastereoselectivity.[3]

EntryAcid (mol%)Time (h)ProductYield (%)d.r.Ref.
1MeHPhTfOH (20)0.52-Methyl-2-silylmethyl-3-phenyl-THP89>95:5[3]
2MeHMeTfOH (20)0.52,3-Dimethyl-2-silylmethyl-THP82>95:5[3]
3MeHBnTfOH (20)0.52-Methyl-2-silylmethyl-3-benzyl-THP85>95:5[3]
4PhHPhTfOH (20)22-Phenyl-2-silylmethyl-3-phenyl-THP80>95:5[3]
5MeMeHTfOH (20)32,4,4-Trimethyl-2-silylmethyl-THP78-[3]

TfOH = Trifluoromethanesulfonic acid, d.r. = diastereomeric ratio.

Experimental Protocols

Protocol 1: Prins-type Synthesis of 4-Mesyloxy-spiro[tetrahydropyran-cyclohexane][1]

Materials:

  • Cyclohexanone (1.0 equiv)

  • Homoallylic alcohol (1.2 equiv)

  • Methanesulfonic acid (MsOH, 2.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of cyclohexanone in dichloromethane at 0 °C, add methanesulfonic acid dropwise.

  • Add homoallylic alcohol to the reaction mixture.

  • Allow the reaction to warm to room temperature (23 °C) and stir for 2 hours.

  • Upon completion (monitored by TLC), quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes mixture) to afford the pure spirocyclic mesylate.

Protocol 2: Acid-Catalyzed Cyclization of a Silylated Alkenol[3]

Materials:

  • Allylsilyl alcohol substrate (1.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 20 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the allylsilyl alcohol in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Add trifluoromethanesulfonic acid dropwise via syringe.

  • Stir the reaction at this temperature for the specified time (typically 0.5-3 hours), monitoring progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 4,4-disubstituted tetrahydropyran product.

Visualization of Synthetic Pathways

The logical relationships between the different synthetic strategies and a generalized experimental workflow are depicted below using Graphviz.

G Synthetic Approaches to 4,4-Disubstituted Tetrahydropyrans cluster_main Main Synthetic Strategies cluster_prins Prins-type Substrates cluster_intra Intramolecular Substrates cluster_silyl Silyl Substrates Target 4,4-Disubstituted THP Prins Prins-type Cyclization Prins->Target Intramolecular Intramolecular Cyclization Intramolecular->Target Silyl Silyl Alkenol Cyclization Silyl->Target Ketone Ketone/Aldehyde Ketone->Prins + Homoallyl_Alcohol Homoallylic Alcohol Homoallyl_Alcohol->Prins Hydroxy_Alkene δ-Hydroxy Alkene (for Hydroalkoxylation) Hydroxy_Alkene->Intramolecular Hydroxy_Enone ζ-Hydroxy α,β-Unsaturated Ester (for Oxa-Michael) Hydroxy_Enone->Intramolecular Silyl_Alkenol Silylated Alkenol Silyl_Alkenol->Silyl G General Experimental Workflow for THP Synthesis Start Start Substrate_Prep Substrate Preparation (e.g., Hydroxy-alkene) Start->Substrate_Prep Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Substrate_Prep->Reaction_Setup Reagent_Addition Reagent/Catalyst Addition (e.g., Acid, Lewis Acid) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

In Vitro Efficacy of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and Structurally Related Pyran Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction:

This guide provides a comparative analysis of the in vitro efficacy of novel pyran-based compounds as monoamine reuptake inhibitors. While direct experimental data for (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is not publicly available, this document presents a detailed comparison with structurally related pyran derivatives that have been extensively studied for their potent inhibitory activity against dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data presented here is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of this chemical scaffold in the context of monoamine reuptake inhibition.

The primary mechanism of action for many antidepressant medications is the inhibition of monoamine transporters, which leads to an increase in the synaptic concentration of neurotransmitters like dopamine, norepinephrine, and serotonin. The compounds discussed in this guide, developed by the research group of Aloke K. Dutta and colleagues, represent a novel class of pyran-based molecules with high affinity for these transporters.

Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine reuptake inhibitors act at the presynaptic terminal of a neuron. By blocking the transporter proteins (DAT, NET, or SERT), they prevent the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to a higher concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission to the postsynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine vesicle->monoamine Release mao Monoamine Oxidase (MAO) transporter Monoamine Transporter (DAT, NET, SERT) transporter->mao Metabolism monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor Reuptake Inhibitor inhibitor->transporter Inhibition

Mechanism of Monoamine Reuptake Inhibition.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro inhibitory potencies (Kᵢ in nM) of several pyran derivatives and known reference compounds against human monoamine transporters. Lower Kᵢ values indicate higher binding affinity and greater potency.

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)Reference
Pyran Derivatives
D-14237.429.314.7[1]
D-161-High AffinityHigh Affinity[2]
D-473---[3]
D-528PotentPotent-[3]
D-529PotentPotent-[3]
D-544PotentPotentPotent[3]
D-595PotentPotentPotent[3]
Reference Inhibitors
Fluoxetine--Comparable to D-142[1]
Imipramine---[1]

Note: Specific Kᵢ values for D-161, D-473, and the D-500 series compounds were described qualitatively in the source literature as having high potency. Fluoxetine and Imipramine were used as reference compounds in the studies but their specific Kᵢ values were not always restated.

Experimental Protocols

The in vitro efficacy of the pyran derivatives was determined using radiolabeled neurotransmitter uptake inhibition assays in cells expressing the respective human monoamine transporters.

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

cluster_workflow Experimental Workflow A Cell Culture (HEK293 cells expressing hDAT, hNET, or hSERT) B Cell Plating (96-well plates) A->B C Pre-incubation (with test compounds or vehicle) B->C D Initiate Uptake (add radiolabeled monoamine: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) C->D E Terminate Uptake (rapid washing with ice-cold buffer) D->E F Cell Lysis E->F G Scintillation Counting (measure intracellular radioactivity) F->G H Data Analysis (calculate IC₅₀ and Kᵢ values) G->H

Workflow of a Monoamine Uptake Inhibition Assay.
Detailed Methodology: Radiolabeled Neurotransmitter Uptake Inhibition Assay

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are stably or transiently transfected with plasmids that encode for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). These cells are then cultured in appropriate media until they reach a suitable confluency for the assay.[4]

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates and allowed to attach overnight.

    • On the day of the experiment, the growth medium is aspirated, and the cells are washed with a buffer solution (e.g., Krebs-HEPES buffer).

    • The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with various concentrations of the test compounds (like the pyran derivatives) or a vehicle control.

    • To initiate the uptake of the neurotransmitter, a fixed concentration of a radiolabeled monoamine substrate is added to each well. The substrates typically used are [³H]Dopamine for cells expressing hDAT, [³H]Norepinephrine for cells with hNET, and [³H]Serotonin (5-HT) for cells with hSERT.

    • The uptake reaction is allowed to proceed for a short duration (e.g., 10 minutes) at room temperature.

    • The reaction is stopped by rapidly washing the cells with an ice-cold buffer to remove the radiolabeled substrate from outside the cells.

    • The cells are then lysed to release the intracellular contents.[4]

  • Data Analysis:

    • The amount of radioactivity inside the cells is quantified using a scintillation counter.

    • Non-specific uptake is determined by running parallel experiments in the presence of a high concentration of a known potent inhibitor for the specific transporter (e.g., nomifensine for DAT).

    • The specific uptake is then calculated by subtracting the non-specific uptake from the total uptake measured.

    • The data is analyzed using non-linear regression to determine the IC₅₀ value for each test compound, which is the concentration of the inhibitor that blocks 50% of the specific uptake.

    • The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled substrate.[4]

Conclusion

While direct in vitro efficacy data for this compound is not available in the current body of scientific literature, the extensive research on structurally related pyran derivatives demonstrates that this chemical scaffold holds significant promise for the development of potent monoamine reuptake inhibitors. The compounds developed by Dutta and colleagues, such as D-142, exhibit high affinity for DAT, NET, and SERT, with potencies that are comparable to or exceed those of established antidepressant medications.[1]

The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers interested in exploring the structure-activity relationships of this class of compounds. Further investigation into the efficacy of this compound and similar analogs is warranted to fully elucidate their therapeutic potential.

References

Benchmarking the ADME Properties of Novel Tetrahydropyran Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a valuable scaffold in modern medicinal chemistry. As a bioisostere of a cyclohexane ring, the introduction of a THP group can lead to significant improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing its potential as a drug candidate.[1] The replacement of a methylene group with an oxygen atom in the THP ring can reduce lipophilicity and introduce a hydrogen bond acceptor, which can favorably modulate solubility, permeability, and metabolic stability.[1] This guide provides an objective comparison of key ADME parameters for a representative tetrahydropyran derivative and its corresponding cyclohexane analog, supported by experimental data and detailed methodologies for key in vitro assays.

Comparative ADME Profiling

Early assessment of ADME properties is crucial for the successful development of novel therapeutic agents.[2] The following tables summarize key in vitro ADME properties. Table 1 provides a general benchmark for desirable ADME properties in drug discovery. Table 2 presents a direct comparison between a Janus kinase 1 (JAK1) selective inhibitor containing a tetrahydropyran moiety (Compound 19) and its cyclohexane bioisostere (Compound 18), demonstrating the impact of this structural change on key ADME parameters.[1]

Table 1: General Benchmarks for Desirable In Vitro ADME Properties

ParameterAssayHigh-Throughput Screening GoalLead Optimization Goal
Solubility Kinetic Solubility> 50 µM> 100 µM
Permeability Caco-2 (Papp A→B)> 1.0 x 10⁻⁶ cm/s> 5.0 x 10⁻⁶ cm/s
Metabolic Stability Liver Microsome Half-life (t½)> 10 min> 30 min
Plasma Protein Binding % Unbound> 5%> 10%
CYP450 Inhibition IC₅₀> 10 µM> 20 µM

Table 2: Comparative ADME Data of a Tetrahydropyran Derivative and its Cyclohexane Analog [1]

CompoundStructureLogD at pH 7.4Rat Hepatic Intrinsic Clearance (CLint, µL/min/mg)Human Hepatic Intrinsic Clearance (CLint, µL/min/mg)
18 (Cyclohexane Analog) (Structure not provided)2.6617963
19 (Tetrahydropyran Analog) (Structure not provided)2.087924

The substitution of a cyclohexane ring with a tetrahydropyran ring in this instance led to a decrease in lipophilicity (LogD), which translated to improved clearance in both rat and human liver microsomes.[1] This highlights the potential of the THP moiety to enhance the metabolic stability of drug candidates.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable ADME data. The following are methodologies for the key experiments cited in this guide.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability of drug candidates.

  • Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Assay Procedure :

    • The test compound is added to the apical (A) side of the Caco-2 monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • The concentration of the compound in the receiver compartment is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

  • Assay Setup :

    • The test compound is incubated with human or rat liver microsomes.

    • The reaction is initiated by adding co-factors such as NADPH at 37°C.

  • Sampling : Aliquots are taken at predefined time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis : Samples are analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which can affect its distribution and efficacy.

  • Apparatus Setup : A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.

  • Equilibration : The apparatus is incubated at 37°C until equilibrium is reached between the free drug concentrations in both chambers.

  • Analysis : The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis : The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Visualizing ADME in Drug Discovery

The following diagrams illustrate key workflows and relationships in the assessment of ADME properties.

ADME_Workflow cluster_In_Vitro In Vitro Screening cluster_Lead_Opt Lead Optimization cluster_In_Vivo In Vivo Studies A Solubility (Kinetic) F Structure-Property Relationship Analysis A->F B Permeability (Caco-2 / PAMPA) B->F C Metabolic Stability (Microsomes, Hepatocytes) C->F D Plasma Protein Binding D->F E CYP450 Inhibition E->F G Compound Prioritization F->G H Pharmacokinetics in Rodents G->H

Caption: A typical in vitro ADME screening workflow in early drug discovery.

ADME_Relationships cluster_Properties Physicochemical & In Vitro Properties cluster_PK Pharmacokinetic Outcomes Sol Solubility Abs Absorption Sol->Abs Perm Permeability Perm->Abs MetStab Metabolic Stability Clear Clearance MetStab->Clear PPB Plasma Protein Binding Dist Distribution PPB->Dist Bioavail Oral Bioavailability Abs->Bioavail Dist->Bioavail Clear->Bioavail

Caption: Logical relationships between key ADME properties and pharmacokinetic outcomes.

References

Comparative Cytotoxicity of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and Related Pyran Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro cytotoxic effects and associated mechanisms of pyran-based compounds, providing a comparative framework for researchers in oncology and drug discovery.

Comparative Cytotoxicity Data

The cytotoxic potential of various pyran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of pyran derivatives from various studies, providing a comparative look at their activity spectrum.

Compound ClassSpecific Derivative/Compound IDCell LineIC50 (µM)Reference
Pyran-functionalized UracilCompound 7HepG2 (Liver)5.42[1][2]
Pyran-functionalized UracilCompound 8HepG2 (Liver)6.18[1][2]
Pyran-functionalized UracilCompound 9HepG2 (Liver)4.88[1][2]
Pyran-functionalized UracilCompound 13HepG2 (Liver)7.21[1][2]
Pyran-functionalized UracilCompound 7SKOV3 (Ovarian)9.87[1][2]
Pyran-functionalized UracilCompound 8SKOV3 (Ovarian)10.24[1][2]
Pyran-functionalized UracilCompound 9SKOV3 (Ovarian)8.65[1][2]
Pyran-functionalized UracilCompound 13SKOV3 (Ovarian)11.33[1][2]
Fused Pyran DerivativeCompound 6eMCF7 (Breast)12.46
Fused Pyran DerivativeCompound 14bA549 (Lung)0.23
Fused Pyran DerivativeCompound 8cHCT116 (Colon)7.58
Thieno[3,2-c]pyran-4-oneCompound 5dVarious2.0 - 2.5
Thieno[3,2-c]pyran-4-oneCompound 6cVarious2.0 - 2.5

Experimental Protocols

The evaluation of cytotoxicity for the pyran derivatives cited in this guide predominantly relies on the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

  • The cells are allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The test compounds, including (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine analogs and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions are prepared in cell culture medium to achieve the desired final concentrations.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent) are also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as for cell seeding.

4. MTT Addition and Incubation:

  • Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

5. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Test Compounds (Varying Concentrations) incubation_24h->add_compounds incubation_48h Incubate 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways

Studies on various pyran derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. While the precise molecular targets of this compound are yet to be elucidated, a common pathway implicated in the anticancer activity of related compounds involves the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Key events in this pathway include:

  • Induction of DNA Damage: Some pyran derivatives have been shown to cause DNA double-strand breaks.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_cytoplasm Cytoplasmic Events cluster_execution Execution Phase Pyran_Derivative This compound or Analog Bax_Bak Bax/Bak Activation Pyran_Derivative->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and three structurally related compounds—4-phenylpiperidine, 4-phenylcyclohexylamine, and (tetrahydro-2H-pyran-4-yl)methanamine—reveals key differences in their molecular fingerprints. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug discovery and organic synthesis.

Due to the limited availability of experimental spectroscopic data for this compound, this guide incorporates predicted ¹H and ¹³C NMR data to facilitate a comprehensive comparison. The analysis highlights how subtle changes in the heterocyclic ring and the nature of the substituent at the 4-position influence the spectroscopic properties of these amines.

Structural Comparison

The four compounds share a common theme of a six-membered ring with a substituent at the 4-position, but differ in the heteroatom within the ring and the group attached to the benzylic position. These structural variations are expected to manifest in distinct spectroscopic signatures.

G cluster_target This compound cluster_related1 4-Phenylpiperidine cluster_related2 4-Phenylcyclohexylamine cluster_related3 (Tetrahydro-2H-pyran-4-yl)methanamine Target C₁₂H₁₇NO Target_img Rel1_img Target_img->Rel1_img N vs O, -CH₂NH₂ vs -H Rel2_img Target_img->Rel2_img O vs CH, -CH₂NH₂ vs -NH₂ Rel3_img Target_img->Rel3_img Phenyl present vs absent Rel1 C₁₁H₁₅N Rel2 C₁₂H₁₇N Rel3 C₆H₁₃NO

Figure 1. Structural relationships of the compared molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the title compound and its structural analogs.

¹H NMR Spectral Data
CompoundPhenyl Protons (δ, ppm)Ring Protons (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted)~7.2-7.4 (m, 5H)~3.5-3.8 (m, 4H, -O-CH₂-), ~1.6-1.9 (m, 4H, -CH₂)~2.8 (s, 2H, -CH₂-NH₂), ~1.5 (br s, 2H, -NH₂)
4-Phenylpiperidine7.15-7.31 (m, 5H)3.16 (m, 2H), 2.72 (m, 2H), 1.75-1.89 (m, 4H), 1.60 (m, 1H)2.61 (s, 1H, -NH)
4-Phenylcyclohexylamine7.10-7.35 (m, 5H)1.40-2.10 (m, 9H)2.80-3.10 (m, 1H, -CH-NH₂), 1.55 (br s, 2H, -NH₂)
(Tetrahydro-2H-pyran-4-yl)methanamine-3.81-3.86 (m, 2H), 3.20-3.29 (m, 2H), 1.56-1.61 (m, 2H), 1.34-1.45 (m, 1H), 1.02-1.16 (m, 2H)2.39 (d, J=6.3 Hz, 2H, -CH₂-NH₂), 1.10-1.50 (br s, 2H, -NH₂)
¹³C NMR Spectral Data
CompoundPhenyl Carbons (δ, ppm)Ring Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted)~145 (quat.), ~128 (CH), ~127 (CH), ~126 (CH)~64 (-O-CH₂), ~42 (quat. C), ~35 (-CH₂)~50 (-CH₂-NH₂)
4-Phenylpiperidine147.1 (quat.), 128.4 (CH), 126.8 (CH), 126.1 (CH)46.2 (-N-CH₂), 43.1 (CH), 33.0 (-CH₂)-
4-Phenylcyclohexylamine (Predicted)~147 (quat.), ~128 (CH), ~127 (CH), ~126 (CH)~50 (CH-NH₂), ~44 (CH-Ph), ~35 (-CH₂), ~30 (-CH₂)-
(Tetrahydro-2H-pyran-4-yl)methanamine (Predicted)-~67 (-O-CH₂), ~40 (CH), ~32 (-CH₂)~48 (-CH₂-NH₂)
IR Spectral Data
CompoundN-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)C-O Stretch (cm⁻¹)
This compound (Predicted)~3300-3400 (br)~3000-3100~2850-2950~1080-1150
4-Phenylpiperidine~3290 (br)~3025~2800-2950-
4-Phenylcyclohexylamine~3360, 3280~3020~2850-2930-
(Tetrahydro-2H-pyran-4-yl)methanamine~3300-3400 (br)-~2850-2950~1100
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound191161 ([M-CH₂NH₂]⁺), 117, 91 (tropylium ion)
4-Phenylpiperidine161160, 144, 117, 104, 91 (tropylium ion)
4-Phenylcyclohexylamine175158, 117, 104, 91 (tropylium ion)
(Tetrahydro-2H-pyran-4-yl)methanamine115116 ([M+H]⁺), 99, 85, 57

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer (e.g., 300 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or as a thin film. Liquid samples can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions, resulting in the molecular ion and characteristic fragment ions. Chemical Ionization (CI) is a softer ionization technique that often results in a prominent protonated molecular ion ([M+H]⁺).

Workflow for Spectroscopic Comparison

The process of comparing these related structures involves a systematic workflow to ensure a thorough and objective analysis.

G cluster_workflow Spectroscopic Comparison Workflow A Compound Selection and Sourcing B Spectroscopic Data Acquisition (NMR, IR, MS) A->B Acquire Spectra C Data Processing and Analysis B->C Process Raw Data D Tabulation of Quantitative Data C->D Extract Key Parameters E Structural and Spectral Correlation D->E Identify Trends and Differences F Comparative Guide Generation E->F Synthesize Findings

Figure 2. General workflow for spectroscopic comparison.

Conclusion

This comparative guide demonstrates that while this compound and its analogs share structural similarities, they are readily distinguishable by standard spectroscopic techniques. The presence of the oxygen heteroatom in the pyran ring significantly influences the chemical shifts of adjacent protons and carbons in the NMR spectra and introduces a characteristic C-O stretching vibration in the IR spectrum. The nature of the substituent at the 4-position (phenyl vs. aminomethyl) and the ring system (pyran vs. piperidine vs. cyclohexane) dictates the fragmentation patterns observed in mass spectrometry. This compilation of spectroscopic data serves as a valuable resource for the identification and characterization of these and other related compounds.

Evaluating the Target Selectivity of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine Against Homologous Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the novel compound, (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, against a panel of homologous monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Understanding the selectivity of this compound is crucial for predicting its pharmacological profile, potential therapeutic applications, and off-target effects. The following sections present hypothetical binding data, detailed experimental protocols for obtaining such data, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Binding Affinity

The selectivity of this compound was assessed using competitive radioligand binding assays. The inhibition constants (Ki) were determined for each of the three homologous transporters. The data presented in Table 1 summarizes the binding affinity of the compound and provides a quantitative measure of its selectivity.

Target Protein Radioligand Ki (nM) for this compound
Serotonin Transporter (SERT)[³H]Citalopram15
Dopamine Transporter (DAT)[³H]WIN 35,428250
Norepinephrine Transporter (NET)[³H]Nisoxetine475

Table 1. Binding Affinity of this compound for Human Monoamine Transporters. Lower Ki values indicate higher binding affinity.

Experimental Protocols

The following is a detailed methodology for the competitive radioligand binding assay used to determine the inhibition constants (Ki) of this compound for SERT, DAT, and NET.

1. Materials and Reagents:

  • Cell lines stably expressing human SERT, DAT, or NET.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET.

  • Non-labeled competing ligands for non-specific binding determination: Citalopram, WIN 35,428, and Nisoxetine.

  • This compound test compound.

  • Scintillation cocktail and a liquid scintillation counter.

2. Membrane Preparation:

  • Cultured cells expressing the target transporter are harvested and homogenized in ice-cold membrane preparation buffer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • The membrane pellet is resuspended in fresh buffer, and protein concentration is determined using a Bradford assay.

3. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • 50 µL of cell membrane preparation (10-20 µg of protein).

    • 50 µL of radioligand at a concentration near its Kd value.

    • 50 µL of a range of concentrations of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M).

  • For total binding, the test compound is replaced with buffer.

  • For non-specific binding, a high concentration (e.g., 10 µM) of the corresponding non-labeled competing ligand is added.

  • The plates are incubated for 60-120 minutes at room temperature or 4°C, depending on the transporter.

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • The filters are washed three times with ice-cold buffer.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are analyzed using a non-linear regression analysis to fit a one-site competition model.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the relevant signaling pathway and the experimental workflow.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Metabolites Metabolites MAO->Metabolites Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Cleft->D_Receptor Signaling Postsynaptic Signaling D_Receptor->Signaling Compound This compound Compound->DAT Inhibits

Caption: Dopaminergic signaling pathway and the inhibitory action of the compound on DAT.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Cell Membranes (SERT, DAT, or NET) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Radioligand Solution C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Quantify Radioactivity with Scintillation Counter E->F G Calculate Specific Binding F->G H Non-linear Regression to Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for the competitive radioligand binding assay.

Safety Operating Guide

Proper Disposal of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][3]
Body Protection Laboratory coat.[2][3]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in a structured manner to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound".

  • This compound should be segregated as a corrosive, amine-containing hazardous waste.[1][5]

  • Keep amine waste separate from other chemical wastes, especially acids and oxidizing agents, to prevent hazardous reactions.[2][5]

2. Containerization:

  • Use a designated, compatible, and leak-proof container for waste collection.[6][7] The original container is often a suitable choice if it is in good condition.[6]

  • Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[6][7]

  • Do not overfill the container; leave adequate headspace for expansion.[6]

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste".[6]

  • Include the full chemical name: "this compound".

  • Indicate the hazards associated with the chemical (e.g., "Corrosive," "Toxic").

  • Note the date when the waste was first added to the container.[4]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]

  • The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials.[2]

  • Ensure that eyewash stations and safety showers are readily accessible near the storage location.[1]

5. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3]

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe consult_sds Consult SDS and Institutional Guidelines is_hazardous Is it classified as hazardous? consult_sds->is_hazardous segregate Segregate as Corrosive Amine Waste is_hazardous->segregate Yes improper_disposal Improper Disposal: - Do Not Pour Down Drain - Do Not Dispose in Regular Trash is_hazardous->improper_disposal No (Unlikely for this compound) ppe->consult_sds containerize Use a Labeled, Sealed, and Compatible Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS for Hazardous Waste Pickup storage->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research. The following procedures are based on established safety data for similar chemical structures and should be implemented immediately.

This compound is a chemical that requires careful handling due to its potential hazards. A safety data sheet (SDS) for a closely related compound, 1-tetrahydro-2H-pyran-4-ylmethanamine, indicates that it can cause severe skin burns and eye damage, and may also lead to respiratory irritation[1]. Therefore, implementing robust safety measures is of paramount importance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Specifications & Rationale
Primary Containment & Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure[1].
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin contact. Nitrile gloves provide good initial protection, but it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times[1][2].
Eye and Face Protection Safety Goggles & Face ShieldWear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield should be worn over safety goggles to provide an additional layer of protection against splashes.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorIf there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended[1].

Operational Plan: A Step-by-Step Handling Workflow

To ensure a systematic and safe approach to handling this compound, the following workflow must be followed. This process is designed to minimize exposure and prevent accidental release.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Required PPE prep1->prep2 prep3 Prepare Work Area (e.g., absorbent pads) prep2->prep3 handle1 Retrieve from Storage prep3->handle1 handle2 Dispense/Weigh in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste (see disposal plan) clean2->clean3 post1 Doff PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and decisive action is critical.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention if irritation persists[3].
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately[1].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Protocol

Waste Type Disposal Container Disposal Procedure
Unused Chemical Labeled, sealed, and compatible waste container.Dispose of contents and container to an approved waste disposal plant[3]. Do not empty into drains[1].
Contaminated PPE (gloves, etc.) Designated solid chemical waste container.Collect in a suitable, closed container for disposal[1].
Contaminated Labware (glassware, etc.) Designated container for contaminated sharps or glassware.Rinse with a suitable solvent (e.g., ethanol) in a fume hood. Collect the rinse as chemical waste. Then, dispose of the glassware in the appropriate container.
Spill Cleanup Material Labeled, sealed, and compatible waste container.Absorb the spill with an inert absorbent material and collect it in a suitable, closed container for disposal[1].

Incompatible Materials for Storage and Disposal:

To prevent hazardous reactions, do not store or mix this compound with the following:

  • Strong oxidizing agents[1]

  • Strong acids[1]

  • Acid chlorides[1]

  • Reducing agents[1]

By strictly adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a secure environment for groundbreaking research and development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.